Dimdazenil
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
EVT 201 is a partial positive allosteric modulator (pPAM) of the GABAA receptor complex and consequently works through a proven pathway in the treatment of insomnia. However, EVT 201’s partial agonist activity gives it a differentiated pre-clinical profile and mechanism of action compared to many currently marketed sleep-promoting agents. |
|---|---|
CAS No. |
308239-86-3 |
Molecular Formula |
C17H17ClN6O2 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H17ClN6O2/c1-22(2)8-13-20-16(21-26-13)15-12-7-23(3)17(25)14-10(18)5-4-6-11(14)24(12)9-19-15/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
JCYLWUVDHLVGER-UHFFFAOYSA-N |
SMILES |
CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C |
Canonical SMILES |
CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EVT 201 EVT-201 EVT201 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Dimdazenil on GABA-A Receptors
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimdazenil is a novel therapeutic agent belonging to the benzodiazepine class of drugs, recently approved for the treatment of insomnia.[1][2] It functions as a partial positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4][5] Unlike traditional full agonists, this compound's partial agonism offers a potentially improved safety and tolerability profile, minimizing side effects such as motor incoordination, sedation, and withdrawal symptoms.[1][6][7] This document provides a detailed technical overview of this compound's mechanism of action, its interaction with GABA-A receptor subtypes, quantitative pharmacological data, and the experimental protocols used for its characterization.
The GABA-A Receptor: The Primary Target
The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[8] These receptors are ligand-gated ion channels, specifically heteropentameric structures that form a central chloride (Cl⁻) ion pore.[6][8] The most common synaptic isoform consists of two α, two β, and one γ subunit.[6][9] The binding of the endogenous neurotransmitter GABA, which occurs at the interface between the α and β subunits, triggers a conformational change that opens the channel.[8] The subsequent influx of chloride ions leads to hyperpolarization of the neuronal membrane, reducing its excitability and producing an inhibitory effect.[10][11]
The GABA-A receptor complex features multiple allosteric binding sites, distinct from the GABA binding site, which can be modulated by various pharmacological agents, including benzodiazepines.[8][9] The classic benzodiazepine binding site is located at the interface between an α (isoforms 1, 2, 3, or 5) and the γ2 subunit.[6][8][9]
Core Mechanism of Action of this compound
This compound exerts its therapeutic effects by binding to the benzodiazepine site on the GABA-A receptor complex.[3][10] Its core mechanism can be defined by two key characteristics:
-
Positive Allosteric Modulation: this compound is not a direct agonist; it does not open the chloride channel by itself. Instead, it enhances the affinity of the GABA-A receptor for its natural ligand, GABA.[10][11] This potentiation of GABA's effect means that in the presence of this compound, a lower concentration of GABA is required to elicit a given level of channel opening. This leads to an increased influx of chloride ions and a more pronounced inhibitory effect on the neuron.[10]
-
Partial Agonism: A critical feature of this compound is its status as a partial agonist. Unlike full agonists (e.g., diazepam) which produce a maximal possible potentiation of the GABA response, this compound produces a submaximal or intermediate level of receptor activation.[6][7] This "ceiling effect" is intrinsic to the molecule's interaction with the receptor and is believed to contribute to its favorable safety profile, reducing the risk of strong sedation, tolerance, and withdrawal symptoms that can be associated with long-term use of full agonists.[4][7]
Subtype Selectivity
The diverse physiological functions modulated by GABA-A receptors (sedation, anxiolysis, muscle relaxation) are attributed to the different α subunits.[6] this compound exhibits a notable functional selectivity, with a higher affinity and potency for GABA-A receptors containing the α1 subunit compared to those with α2, α3, and α5 subunits.[1][3][7] In vitro studies have shown its functional affinity for the α1 subunit is approximately two- to four-fold higher than for other subtypes.[1][3] The agonistic potency at the α1 subtype is about three times higher than at the α5 subtype.[5][7] Since the α1 subunit is primarily associated with sedative and hypnotic effects, this selectivity profile is consistent with its clinical use in treating insomnia.[6][7]
Quantitative Pharmacological Data
The partial agonistic potency of this compound has been quantified in vitro. The following table summarizes key data from studies on different GABA-A receptor subtypes.
| Parameter | Receptor Subtype | Value | Reference |
| Agonistic Potency (EC₅₀) | Alpha-1 (α1) Subtype | 18 ± 6 nM | [5][7] |
| Agonistic Potency (EC₅₀) | Alpha-5 (α5) Subtype | 53 ± 6 nM | [5][7] |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of its maximal potentiation of the GABA-evoked current.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays. The following sections detail the methodologies for two key experiments.
Protocol: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the benzodiazepine site on GABA-A receptors.[12][13]
Objective: To quantify the displacement of a specific radiolabeled benzodiazepine site ligand by unlabeled this compound.
Materials:
-
Membrane Preparation: Crude synaptic membranes prepared from rat brain tissue or from HEK293 cells stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2).[8][14]
-
Radioligand: [³H]Flumazenil, a high-affinity benzodiazepine site antagonist.[8]
-
Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine, such as Diazepam (10 µM), to saturate all specific binding sites.[8]
-
Test Compound: this compound, serially diluted to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Instrumentation: Glass fiber filters, vacuum filtration manifold, liquid scintillation counter.[8]
Methodology:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation (0.1-0.2 mg protein/well), a fixed concentration of [³H]Flumazenil (typically near its Kd value, e.g., 1-2 nM), and varying concentrations of this compound in the binding buffer.[8][15]
-
Incubation: Incubate the plates for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or 30°C) to allow the binding to reach equilibrium.[13][14]
-
Termination & Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (presoaked in polyethyleneimine to reduce non-specific binding). This separates the receptor-bound radioligand from the unbound radioligand.[8]
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.[14]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess Diazepam) from the total binding (CPM with no competitor).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).[8]
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This "gold-standard" electrophysiological technique is used to measure the functional effect of this compound on GABA-A receptor-mediated ion currents.[16]
Objective: To measure the potentiation of GABA-evoked chloride currents by this compound in a whole-cell voltage-clamp configuration.
Materials:
-
Cells: HEK293 cells transiently or stably expressing the desired GABA-A receptor subunits, or cultured primary neurons.[17][18]
-
Extracellular Solution (ECS): Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4.[18][19]
-
Intracellular Solution (ICS): Contained within the patch pipette. Containing (in mM): 50 KCl, 10 NaCl, 60 KF, 20 EGTA, 10 HEPES; pH adjusted to 7.2. May also contain ATP and GTP to prevent current "rundown".[17][19]
-
Agonist/Modulator: GABA and this compound, prepared in ECS and applied via a rapid perfusion system.
-
Instrumentation: Patch-clamp amplifier, microscope, micromanipulator, perfusion system, borosilicate glass pipettes.[16][17]
Methodology:
-
Cell Preparation: Culture cells on glass coverslips. Transfer a coverslip to the recording chamber on the microscope stage and perfuse with ECS.[17]
-
Pipette Formation: Pull borosilicate glass capillaries to a fine tip (resistance of 2-5 MΩ when filled with ICS).[17]
-
Giga-seal Formation: Using a micromanipulator, carefully guide the pipette to touch the membrane of a target cell. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane.[17]
-
Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior. Clamp the cell's membrane potential at a holding potential of -60 mV to -80 mV.[17]
-
Current Recording:
-
Baseline: Apply a low, sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 2-3 seconds) to elicit a baseline inward chloride current.
-
Co-application: After a washout period, co-apply the same concentration of GABA along with a specific concentration of this compound.
-
Measurement: Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound. The potentiation is calculated as the percentage increase in current amplitude.
-
-
Data Analysis:
-
Repeat the co-application step with a range of this compound concentrations.
-
Plot the percentage potentiation against the log concentration of this compound.
-
Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ for potentiation and the maximum potentiation effect (Eₘₐₓ).
-
Conclusion
This compound represents a refined approach to modulating the GABAergic system for the treatment of insomnia. Its mechanism as a partial positive allosteric modulator with selectivity for the α1-containing GABA-A receptor subtype provides a targeted therapeutic effect.[3][6][7] This partial agonism results in a submaximal potentiation of GABAergic neurotransmission, which is thought to underpin its clinical efficacy while offering an improved safety profile over full agonists.[4][6] The experimental methodologies outlined herein—competitive binding assays and patch-clamp electrophysiology—are fundamental to elucidating the nuanced pharmacology of this compound and serve as a blueprint for the characterization of future GABA-A receptor modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Progress in GABAA receptor agonists for insomnia disorder | CoLab [colab.ws]
- 3. Progress in GABAA receptor agonists for insomnia disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PDSP - GABA [kidbdev.med.unc.edu]
- 15. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Dimdazenil: A Technical Overview of its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dimdazenil, also known as EVT-201, is a novel partial positive allosteric modulator of the GABA-A receptor, recently approved in China for the treatment of insomnia. This technical guide provides an in-depth look at its chemical structure and a plausible synthesis pathway, compiling available data for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is an imidazobenzodiazepine derivative. Its chemical structure is characterized by a fused imidazole ring onto a benzodiazepine core, with a substituted oxadiazole moiety. This structure confers its specific pharmacological properties, including its partial agonism and selectivity for certain GABA-A receptor subunits.
The systematic IUPAC name for this compound is 7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1][2]benzodiazepin-6-one. Key chemical identifiers and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1][2]benzodiazepin-6-one |
| Molecular Formula | C17H17ClN6O2 |
| Molar Mass | 372.81 g·mol−1[3] |
| CAS Number | 308239-86-3 |
| SMILES | Clc4cccc3n2cnc(c1nc(on1)CN(C)C)c2CN(C(=O)c34)C |
| InChI | 1S/C17H17ClN6O2/c1-22(2)8-13-20-16(21-26-13)15-12-7-23(3)17(25)14-10(18)5-4-6-11(14)24(12)9-19-15/h4-6,9H,7-8H2,1-3H3 |
| InChIKey | JCYLWUVDHLVGER-UHFFFAOYSA-N |
| Stereochemistry | Achiral[2][4] |
| Topological Polar Surface Area | 73.1 Ų[5] |
| Rotatable Bonds | 3[5] |
| Hydrogen Bond Acceptors | 6[5] |
| Hydrogen Bond Donors | 0[5] |
Pharmacological Data
This compound's therapeutic effect is derived from its action as a partial positive allosteric modulator of the GABA-A receptor. It exhibits a degree of selectivity for the α1 subunit, which is thought to be responsible for the sedative effects of benzodiazepines.
| Parameter | Value |
| Mechanism of Action | Partial positive allosteric modulator of the GABA-A receptor. |
| Receptor Subunit Selectivity | 2- to 4-fold higher functional affinity for the α1 subunit relative to the α2, α3, and α5 subunits.[1] |
| Tmax (Time to Peak Plasma Concentration) | 0.5–1.5 hours. |
| Terminal Half-life (t1/2z) | 3.50 to 4.32 hours. |
Synthesis Pathway
The synthesis of this compound, as an imidazobenzodiazepine, involves the construction of the fused tricyclic core followed by the introduction of the substituted oxadiazole side chain. While the precise, step-by-step industrial synthesis is proprietary, a plausible pathway can be constructed based on known synthetic methodologies for this class of compounds and information from related patents.
A key strategy for forming the imidazobenzodiazepine core is the condensation of a benzodiazepine precursor with a suitable reagent to build the imidazole ring. One common method involves the use of an isocyanoacetate derivative. The following diagram illustrates a potential synthetic route.
Caption: A plausible synthetic pathway for this compound.
Experimental Protocols
The following are generalized experimental protocols for key steps in the synthesis of an imidazobenzodiazepine core structure, which would be adapted for the specific synthesis of this compound.
Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (A benzodiazepine intermediate)
-
To a solution of 2-amino-5-chlorobenzophenone in an appropriate solvent such as pyridine, add glycine ethyl ester hydrochloride.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the benzodiazepine intermediate.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Formation of the Imidazobenzodiazepine Core
-
The benzodiazepine intermediate from the previous step is dissolved in a suitable aprotic solvent, for example, dichloromethane.
-
The solution is treated with a halogenating agent, such as phosphorus oxychloride or a triphenylphosphine/carbon tetrachloride mixture, to form the corresponding imino chloride.
-
The imino chloride is then reacted with ammonia to form the corresponding amidine.
-
The amidine is subsequently condensed with ethyl isocyanoacetate in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).
-
The reaction mixture is heated to facilitate the cyclization and formation of the imidazole ring.
-
After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the imidazobenzodiazepine core.
Step 3: Introduction of the Side Chain and Final Modifications
-
The imidazobenzodiazepine core undergoes N-methylation at the benzodiazepine nitrogen, typically using a methylating agent like methyl iodide in the presence of a base.
-
The subsequent introduction of the 5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl side chain at the 3-position of the imidazole ring would likely involve the reaction of a suitably functionalized precursor of the imidazobenzodiazepine with a pre-formed oxadiazole derivative. This could involve a coupling reaction.
-
The final product, this compound, would then be isolated and purified using standard techniques such as chromatography and recrystallization.
It is important to note that these are illustrative protocols and the actual synthesis would require specific optimization of reagents, conditions, and purification methods. For precise details, consulting the relevant patent literature, such as patent CN111620834, is recommended.[6]
References
Dimdazenil's Selectivity for GABAA Receptor Alpha Subunits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimdazenil is a novel partial positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, developed for the treatment of insomnia.[1][2] As a benzodiazepine (BZD) derivative, it acts at the BZD binding site on the GABAA receptor, enhancing the effect of the endogenous neurotransmitter GABA.[3] A key characteristic of this compound is its subtype selectivity, particularly for different α subunits of the GABAA receptor. This selectivity is of significant interest in drug development, as the diverse physiological and pharmacological effects of benzodiazepines are mediated by different α subunit-containing receptor subtypes.[4] Specifically, the α1 subunit is primarily associated with sedative effects, while α2 and α3 are linked to anxiolytic and muscle relaxant properties, and α5 is involved in learning and memory.[4] This guide provides an in-depth technical overview of this compound's selectivity profile, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and the experimental workflows.
Quantitative Data on this compound's GABAA Receptor Subtype Selectivity
The following tables summarize the available quantitative data on the binding affinity and functional potentiation of this compound at various GABAA receptor subtypes.
Binding Affinity
| Receptor Subtype | Ki (nM) | Reference |
| α1βγ2 | Data not available | |
| α2βγ2 | Data not available | |
| α3βγ2 | Data not available | |
| α5βγ2 | Data not available |
It is reported that this compound is only moderately selective (~3 to 4-fold) for GABAA receptors containing α1 subunits compared to those with α2 and α3 subunits.[6]
Functional Potentiation
In vitro studies have provided data on the agonistic potency of this compound at different α subunit-containing receptors.[7]
| Receptor Subtype | EC50 (nM) | Maximal Potentiation (%) | Reference |
| α1 | 18 ± 6 | Data not available | [7] |
| α2 | Data not available | Data not available | |
| α3 | Data not available | Data not available | |
| α5 | 53 ± 6 | Data not available | [7] |
The agonistic potency of this compound at the alpha-1 subtype is approximately three times that at the alpha-5 subtype.[7]
Experimental Protocols
The characterization of this compound's selectivity for GABAA receptor α subunits involves two primary experimental techniques: radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology.
Radioligand Binding Assay for GABAA Receptor Subtype Selectivity
This method is used to determine the binding affinity (Ki) of a compound for different receptor subtypes.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
For each GABAA receptor subtype (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2), cells are transiently transfected with the cDNAs encoding the respective subunits using a suitable transfection reagent (e.g., Lipofectamine 2000).
2. Membrane Preparation:
-
Approximately 48 hours post-transfection, cells are harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed by resuspension in fresh lysis buffer followed by another round of high-speed centrifugation.
-
The final pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) and the protein concentration is determined using a standard assay (e.g., BCA assay).
3. Competitive Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes (with a specific GABAA receptor subtype), a radioligand that binds to the benzodiazepine site (e.g., [3H]flumazenil), and varying concentrations of the unlabeled test compound (this compound).
-
Total binding is determined in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine site ligand (e.g., 10 µM diazepam).
-
The reaction is incubated at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional potentiation of GABA-induced currents by a compound at different GABAA receptor subtypes expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
The cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) are mixed in a specific ratio and injected into the oocytes.
-
The injected oocytes are incubated for 2-7 days at 18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte expressing the desired GABAA receptor subtype is placed in a recording chamber and continuously perfused with a recording solution (e.g., containing 90 mM NaCl, 1 mM KCl, 1 mM MgCl2, 1 mM CaCl2, and 5 mM HEPES, pH 7.4).
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
The membrane potential is clamped at a holding potential of -60 mV.
-
GABA is applied to the oocyte at a concentration that elicits a small, reproducible current (typically the EC5-10).
-
Once a stable baseline GABA response is established, the test compound (this compound) is co-applied with GABA at various concentrations.
3. Data Acquisition and Analysis:
-
The changes in the GABA-induced current in the presence of the test compound are recorded.
-
The potentiation of the GABA current is calculated as the percentage increase in the current amplitude in the presence of the compound compared to the current elicited by GABA alone.
-
Concentration-response curves are generated by plotting the percentage potentiation against the concentration of the test compound.
-
The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximal potentiation are determined by fitting the concentration-response curve with a sigmoidal dose-response equation.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Action of this compound at the GABAA Receptor.
Experimental Workflow for Subtype Selectivity Analysis
Caption: Experimental Workflow for GABAA Receptor Subtype Selectivity.
Conclusion
This compound demonstrates a degree of selectivity for α1 subunit-containing GABAA receptors, which is consistent with its primary sedative-hypnotic effects. Its characterization as a partial agonist suggests a potentially improved safety profile compared to full agonists, with a reduced risk of side effects such as tolerance and dependence. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel GABAA receptor modulators. Further research to fully elucidate the binding affinities and functional potentiation across all relevant α subunits will provide a more complete understanding of its pharmacological profile and clinical potential.
References
- 1. scite.ai [scite.ai]
- 2. Imidazenil: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Characterization of Dimdazenil's Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimdazenil is a novel partial positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, demonstrating selectivity for the α1 subunit.[1][2] This technical guide provides a comprehensive overview of the in-vitro characterization of this compound's binding affinity. It includes a summary of available quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals involved in the study and development of GABAA receptor modulators.
Introduction
This compound is a benzodiazepine derivative that enhances the effect of GABA at the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] By acting as a partial agonist, this compound offers a potentially improved safety profile compared to full agonists, with a reduced risk of side effects such as tolerance and withdrawal symptoms.[1][2] In-vitro characterization of its binding affinity is crucial for understanding its mechanism of action and for the development of new therapeutics.
Quantitative Binding Affinity Data
The binding affinity of this compound for GABAA receptors has been characterized using various in-vitro assays. The following table summarizes the available quantitative data.
| Receptor Subtype | Parameter | Value (nM) | Reference |
| GABAA α1 | EC50 | 18 ± 6 | [1] |
| GABAA α5 | EC50 | 53 ± 6 | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity of this compound.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the GABAA receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the benzodiazepine binding site on GABAA receptors.
Materials:
-
Receptor Source: Membranes prepared from HEK293 cells transiently expressing specific human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Diazepam (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target GABAA receptor subtype in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + [³H]-Flumazenil (at a concentration near its Kd, typically 1-2 nM).
-
Non-specific Binding: Receptor membranes + [³H]-Flumazenil + Diazepam (10 µM).
-
Competition: Receptor membranes + [³H]-Flumazenil + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This assay measures the functional modulation of GABAA receptors by this compound in Xenopus oocytes.
Objective: To determine the EC50 of this compound's potentiation of the GABA-evoked current.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for human GABAA receptor subunits (e.g., α1, β2, γ2).
-
GABA.
-
This compound.
-
Recording solution (e.g., ND96).
-
Two-electrode voltage clamp setup.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunits.
-
Incubation: Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -60 mV.
-
Drug Application: Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20). Once a stable baseline current is established, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Data Acquisition and Analysis: Record the peak current amplitude for each application. Plot the potentiation of the GABA-evoked current as a function of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the GABAA receptor signaling pathway and the experimental workflows described above.
Conclusion
The in-vitro characterization of this compound's binding affinity confirms its action as a partial positive allosteric modulator of the GABAA receptor with selectivity for the α1 subunit. The provided experimental protocols offer a framework for the consistent and reproducible assessment of this compound and other GABAA receptor modulators. Further studies to determine the Ki and Kd values across a wider range of GABAA receptor subtypes will provide a more complete understanding of this compound's binding profile and its therapeutic potential.
References
- 1. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of this compound in adults with insomnia disorder: results from a multicenter, randomized, double-blind, placebo-controlled phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
Dimdazenil: An In-Depth Technical Review of its Preclinical and Clinical Safety Profile
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available public information on the safety and toxicology of Dimdazenil. While preclinical studies have been conducted as a standard part of the drug development process, detailed quantitative data and specific experimental protocols from these non-clinical studies are not extensively available in the public domain. Therefore, this guide presents a comprehensive overview of the known safety profile, drawing heavily on clinical trial data, to inform on the overall toxicological characteristics of this compound.
Executive Summary
This compound is a novel partial positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, demonstrating selectivity for the α1 subunit. Developed for the treatment of insomnia, it has shown significant efficacy in improving sleep onset and maintenance. Across multiple clinical trials, this compound has exhibited a favorable safety and tolerability profile, with a reduced potential for side effects commonly associated with full GABA-A receptor agonists. This document provides a detailed examination of its mechanism of action, and a thorough review of its safety findings from clinical studies, serving as a key resource for professionals in the field of drug development and neuroscience.
Mechanism of Action
This compound functions by enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, at the GABA-A receptor. Unlike traditional benzodiazepines that act as full agonists, this compound is a partial agonist. This partial agonism is believed to contribute to its improved safety profile, potentially reducing the risk of tolerance, dependence, and next-day residual effects. Its selectivity for the α1 subunit of the GABA-A receptor is thought to mediate its sedative-hypnotic effects while minimizing anxiolytic and muscle relaxant properties associated with other subunits.[1][2]
Clinical Safety and Tolerability
Clinical trials, including Phase I, II, and III studies, have consistently demonstrated that this compound is generally well-tolerated.[3][4][5] The majority of treatment-emergent adverse events (TEAEs) reported were of mild to moderate intensity.[5][6][7]
Overview of Adverse Events in Clinical Trials
The following table summarizes the most frequently reported adverse events in clinical studies. It is important to note that the incidence of these events was often comparable to placebo in some studies.
| Adverse Event Category | Specific Events | Incidence Notes |
| Nervous System Disorders | Dizziness, Vertigo, Weakness | Most frequently reported TEAEs in some studies.[2] |
| Metabolism and Nutrition Disorders | Hyperuricemia | Reported in a Phase I study.[6][8] |
| Infections and Infestations | Upper respiratory tract infection | Reported in a Phase I study.[6][8] |
| Vascular Disorders | Diastolic blood pressure decreased | Reported in a Phase I study.[6][8] |
| Investigations | Blood triglycerides increased, Red blood cells in urine positive | Reported in a Phase I study.[6][8] |
Across all reported studies, there have been no reports of deaths or serious adverse events directly attributed to this compound.[2][5][6][7][8]
Dose-Response Relationship for Adverse Events
In a Phase I study, the incidence of TEAEs appeared to be dose-related in single-dose administration:[8][9]
-
1.5 mg: 16.7%
-
2.5 mg: 58.3%
-
5 mg: 66.7%
In the multiple-dose group (2.5 mg daily for 5 days), the incidence of TEAEs was 61.5%.[8][9]
Preclinical Toxicology Profile: A Summary of Inferred Findings
As previously noted, specific data from preclinical toxicology studies are not publicly available. However, based on the progression of this compound to Phase III clinical trials and its subsequent approval in China, it can be inferred that the compound met the required safety endpoints in a standard battery of non-clinical tests. The general protocols for such studies are outlined below.
General Toxicology
Repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) would have been conducted to support clinical trials. These studies are designed to identify target organs for toxicity and establish a no-observed-adverse-effect level (NOAEL).
Safety Pharmacology
A standard safety pharmacology core battery would have assessed the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems. The lack of significant cardiovascular or respiratory adverse events in clinical trials suggests a clean profile in these preclinical assessments.
Genotoxicity
A battery of in vitro and in vivo genotoxicity tests is standard. This typically includes:
-
An Ames test for bacterial reverse mutation.
-
An in vitro chromosomal aberration assay or mouse lymphoma assay.
-
An in vivo micronucleus test in rodents.
The progression to clinical trials strongly implies that this compound was found to be non-genotoxic in these assays.
Carcinogenicity
Long-term carcinogenicity studies, typically in two rodent species, are required for drugs intended for chronic use. Given that this compound is approved for short-term use, the extent of carcinogenicity testing required may have varied.
Reproductive and Developmental Toxicology
Studies to assess the effects on fertility, embryonic and fetal development, and pre- and postnatal development would have been conducted. These studies evaluate any potential for teratogenicity or adverse effects on reproductive function.
Experimental Protocols (Illustrative)
While specific protocols for this compound are not available, the following represents a typical workflow for a key preclinical toxicology study.
References
- 1. cybra.lodz.pl [cybra.lodz.pl]
- 2. frontiersin.org [frontiersin.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Dimdazenil: A Deep Dive into its Cellular and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimdazenil, a novel benzodiazepine derivative, has emerged as a significant therapeutic agent for the treatment of insomnia.[1][2] Unlike traditional benzodiazepines, this compound exhibits a unique pharmacological profile as a partial positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] This distinct mechanism of action is believed to contribute to its favorable side-effect profile, particularly a reduction in motor incoordination, when compared to full agonists.[2][4] This technical guide provides an in-depth exploration of the cellular and molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.
Cellular and Molecular Targets
The primary molecular target of this compound is the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.[5][6] this compound binds to the benzodiazepine site on the GABA-A receptor complex, which is located at the interface between the α and γ subunits.[1] By binding to this site, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This potentiation of GABAergic inhibition underlies the sedative and hypnotic effects of this compound.[5][6]
A key feature of this compound is its preferential affinity for GABA-A receptors containing the α1 subunit.[2][4][6][7][8] In vitro studies have demonstrated that this compound has a two- to four-fold higher functional affinity for the α1 subunit relative to the α2, α3, and α5 subunits.[2][3] This selectivity is significant as the α1 subunit is primarily associated with sedative effects, while the α2, α3, and α5 subunits are linked to anxiolytic, myorelaxant, and cognitive effects, respectively.[8]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound at various GABA-A receptor subtypes.
| Receptor Subtype | EC50 (nM) | Reference |
| α1 | 18 ± 6 | [6] |
| α5 | 53 ± 6 | [6] |
| α2 | Data Not Available | |
| α3 | Data Not Available |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.
| Parameter | Value | Reference |
| Functional Selectivity (α1 vs. α2, α3) | ~3-4 fold higher for α1 | [2][3] |
Signaling Pathway
This compound, as a partial positive allosteric modulator of the GABA-A receptor, enhances the inhibitory effects of GABA. The signaling cascade initiated by the binding of GABA and this compound to the GABA-A receptor is depicted below.
Experimental Protocols
The following sections detail the methodologies typically employed to characterize the interaction of compounds like this compound with the GABA-A receptor.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive binding assay using a radiolabeled ligand (e.g., [3H]flumazenil) to determine the binding affinity of this compound for different GABA-A receptor subtypes.
Detailed Steps:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor. After incubation, cells are harvested, and cell membranes are prepared by homogenization in a buffered solution followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in a suitable buffer.
-
Binding Assay: The prepared cell membranes are incubated in a multi-well plate with a fixed concentration of a radiolabeled benzodiazepine site ligand, such as [3H]flumazenil, and a range of concentrations of unlabeled this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine like diazepam. The incubation is typically carried out at a controlled temperature for a specific duration to reach equilibrium.
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Determining Functional Potency (EC50)
This protocol outlines the use of TEVC on Xenopus laevis oocytes to measure the functional effects of this compound on GABA-A receptor-mediated currents.
Detailed Steps:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. The oocytes are then injected with a mixture of cRNAs encoding the desired α, β, and γ subunits of the GABA-A receptor and are incubated for several days to allow for receptor expression on the oocyte membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current to clamp the membrane potential at a holding potential (typically -70 mV).
-
Drug Application: A baseline current is established by applying a low concentration of GABA (typically EC10-EC20). Subsequently, different concentrations of this compound are co-applied with the same concentration of GABA, and the resulting potentiation of the chloride current is recorded.
-
Data Analysis: The potentiation of the GABA-induced current by this compound is calculated as a percentage increase over the baseline GABA current. A dose-response curve is constructed by plotting the percentage potentiation against the logarithm of the this compound concentration. The EC50, representing the concentration of this compound that produces 50% of the maximal potentiation, is determined by fitting the data to a sigmoidal dose-response equation.
Conclusion
This compound represents a significant advancement in the pharmacology of sleep aids. Its mechanism as a partial positive allosteric modulator of the GABA-A receptor, coupled with its selectivity for the α1 subunit, provides a targeted approach to inducing sleep with a potentially improved safety profile. The quantitative data and experimental methodologies outlined in this guide offer a comprehensive understanding of the cellular and molecular interactions of this compound, providing a valuable resource for researchers and professionals in the field of drug development. Further research to fully elucidate the binding affinities and functional potencies across all major GABA-A receptor subtypes will continue to refine our understanding of this promising therapeutic agent.
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound in adults with insomnia disorder: results from a multicenter, randomized, double-blind, placebo-controlled phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
Dimdazenil's Impact on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimdazenil is a novel partial positive allosteric modulator (pPAM) of the γ-aminobutyric acid type A (GABA-A) receptor, demonstrating selectivity for α1 and α5 subunit-containing receptor isoforms. As a benzodiazepine derivative, its mechanism of action centers on enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby reducing neuronal excitability. This technical guide provides an in-depth analysis of this compound's effects on neuronal excitability, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. The information presented is intended to support further research and development of this compound and other selective GABA-A receptor modulators.
Introduction
The delicate balance between neuronal excitation and inhibition is fundamental to proper central nervous system (CNS) function. Disruption of this equilibrium is implicated in a range of neurological and psychiatric disorders. The GABA-A receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the brain.[1] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and decreasing the likelihood of action potential firing.[1]
Benzodiazepines, a class of drugs that allosterically modulate the GABA-A receptor, have long been utilized for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1] However, their clinical utility is often limited by side effects such as sedation, cognitive impairment, and the potential for tolerance and dependence.[1] this compound emerges as a promising therapeutic agent by acting as a partial positive allosteric modulator, suggesting a ceiling to its modulatory effect that may translate to an improved safety profile compared to full agonists.[2][3] Preclinical evidence indicates a selective affinity for GABA-A receptors containing α1 and α5 subunits, which are differentially implicated in sedation and cognitive processes, respectively.[4]
This guide synthesizes the current understanding of this compound's interaction with the GABA-A receptor and its consequent effects on neuronal excitability, drawing from both preclinical and clinical data.
Mechanism of Action
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a site distinct from the GABA binding site.[1] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[1] The enhanced binding of GABA leads to a more frequent opening of the chloride ion channel, resulting in an augmented influx of chloride ions and a greater hyperpolarization of the neuronal membrane.[1] This potentiation of GABAergic inhibition effectively dampens neuronal excitability.
As a partial modulator, this compound produces a submaximal potentiation of the GABA-A receptor's response to GABA, even at saturating concentrations.[2][3] This is in contrast to full agonists, which elicit a maximal response. This property is hypothesized to contribute to a reduced incidence of adverse effects.
Signaling Pathway
The signaling pathway initiated by this compound's modulation of the GABA-A receptor is depicted below.
Quantitative Data
The following tables summarize the available quantitative data on this compound's affinity for GABA-A receptor subtypes and its clinical effects on sleep parameters.
Table 1: Preclinical Receptor Binding Affinity
| GABA-A Receptor Subtype | EC50 (nM) | Reference |
| α1-containing | 18 ± 6 | [2] |
| α5-containing | 53 ± 6 | [2] |
EC50 values represent the concentration of this compound required to produce 50% of its maximal effect in vitro.
Table 2: Clinical Efficacy in Insomnia (Phase II Study)
| Parameter | Dose | Change from Placebo (Day 1/2) | 95% Confidence Interval | Reference |
| Total Sleep Time (TST, min) | 1.5 mg | 25.5 | (9.16, 41.89) | [5] |
| 2.5 mg | 17.4 | (1.29, 33.55) | [5] | |
| 5 mg | 22.8 | (6.72, 38.80) | [5] | |
| Latency to Persistent Sleep (LPS, min) | 5 mg | Significantly Reduced | - | [4] |
| Sleep Efficiency (SE, %) | 1.5 mg | Significantly Improved | - | [4] |
| 5 mg | Significantly Improved | - | [4] |
Table 3: Clinical Efficacy in Insomnia (Phase III Study)
| Parameter | Dose | Change from Placebo (Day 13/14) | p-value | Reference |
| Total Sleep Time (TST, min) | 2.5 mg | 31.68 | < 0.001 | [6] |
| Latency to Persistent Sleep (LPS, min) | 2.5 mg | -6.46 | 0.023 | [6] |
| Wake After Sleep Onset (WASO, min) | 2.5 mg | -20.16 | < 0.001 | [7] |
| Sleep Efficiency (SE, %) | 2.5 mg | 5.55 | < 0.001 | [7] |
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the effects of GABA-A receptor modulators like this compound on neuronal excitability.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To measure the potentiation of GABA-evoked currents by this compound in cultured neurons or cells expressing recombinant GABA-A receptors.
Methodology:
-
Cell Culture:
-
HEK293 cells are stably transfected with the desired GABA-A receptor subunit combination (e.g., α1β2γ2 or α5β3γ2).
-
Cells are cultured on glass coverslips in DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.
-
Alternatively, primary neuronal cultures (e.g., cortical or hippocampal neurons) can be used.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with external solution.
-
Borosilicate glass pipettes (3-5 MΩ resistance) are filled with internal solution and positioned using a micromanipulator.
-
A whole-cell patch-clamp configuration is established on a target cell.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC10-EC20) for a short duration (e.g., 2-5 seconds) using a rapid solution exchange system.
-
After a stable baseline is achieved, this compound is co-applied with the same concentration of GABA.
-
A range of this compound concentrations are tested to generate a dose-response curve.
-
-
Data Analysis:
-
The peak amplitude of the GABA-evoked current is measured in the absence and presence of this compound.
-
The percentage potentiation is calculated: ((I_GABA+this compound / I_GABA) - 1) * 100.
-
The EC50 for potentiation is determined by fitting the dose-response data to a sigmoidal function.
-
Measurement of Neuronal Firing Rate
Objective: To assess the effect of this compound on the spontaneous or evoked firing rate of neurons in brain slices.
Methodology:
-
Brain Slice Preparation:
-
Rodents are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal slices (300-400 µm thick) containing the brain region of interest (e.g., hippocampus, cortex) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Extracellular or cell-attached patch-clamp recordings are performed to monitor neuronal firing.
-
Extracellular Recording: A glass microelectrode filled with aCSF is placed in proximity to a neuron to record action potentials.
-
Cell-Attached Recording: A patch pipette is sealed onto the membrane of a neuron without rupturing the patch, allowing for the recording of action currents.
-
-
-
Drug Application:
-
A stable baseline firing rate is recorded for several minutes.
-
This compound is bath-applied to the slice at a known concentration.
-
The firing rate is continuously monitored during and after drug application.
-
-
Data Analysis:
-
Spike detection and sorting are performed to isolate the activity of single neurons.
-
The firing rate (spikes/second) is calculated in time bins before, during, and after this compound application.
-
Statistical analysis is used to determine if there is a significant change in firing rate following drug application.
-
Visualizations
Experimental Workflow for Characterizing a Novel GABA-A Modulator
References
- 1. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. This compound for the treatment of insomnia: a systematic review and narrative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Imidazenil: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Half-Life of Dimdazenil in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the methodologies and findings related to the plasma half-life of Dimdazenil, a novel partial positive allosteric modulator of the GABA-A receptor. The following sections detail the pharmacokinetic profile of this compound, the experimental protocols for its analysis, and its underlying mechanism of action.
Quantitative Pharmacokinetic Data of this compound
The pharmacokinetic properties of this compound have been characterized in a phase 1 clinical trial involving healthy adult subjects. The key parameters following single oral dose administration are summarized below.
| Pharmacokinetic Parameter | 1.5 mg Dose (n=12) | 2.5 mg Dose (n=12) | 5 mg Dose (n=12) |
| t½ (h) | 3.50 ± 0.64 | 4.32 ± 1.13 | 4.14 ± 0.81 |
| Tmax (h) | 1.0 (0.5 - 1.5) | 1.0 (0.5 - 1.5) | 1.0 (0.5 - 1.5) |
| Cmax (ng/mL) | 45.3 ± 9.3 | 78.8 ± 17.4 | 161.7 ± 39.5 |
| AUC0-t (hng/mL) | 215.8 ± 42.5 | 413.3 ± 117.4 | 828.5 ± 189.2 |
| AUC0-∞ (hng/mL) | 221.7 ± 44.4 | 424.8 ± 122.9 | 846.8 ± 195.8 |
Data presented as mean ± standard deviation, except for Tmax which is presented as median (range).[1][2][3][4]
Experimental Protocols
The determination of this compound's plasma half-life involves a multi-step process, from clinical study conduct to bioanalytical sample analysis.
In Vivo Pharmacokinetic Study Protocol
A representative in vivo study to determine the plasma half-life of this compound follows a single-dose, open-label design in healthy human subjects.
Study Design:
-
Participants: Healthy adult volunteers are recruited. A phase 1 study of this compound included 36 healthy subjects for single-dose administration.[1][2][3][4]
-
Dosing: Participants are administered a single oral dose of this compound. In the aforementioned study, subjects were assigned to receive 1.5, 2.5, or 5 mg of this compound.[1][2][3][4]
-
Blood Sampling: Venous blood samples are collected at pre-determined time points. A typical schedule includes pre-dose, and multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 24, 36, 48, and 72 hours) to capture the full pharmacokinetic profile.[3]
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
The following diagram illustrates the workflow of a typical clinical pharmacokinetic study.
Bioanalytical Method for this compound Quantification in Plasma
The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Sample Preparation:
-
Thawing: Frozen plasma samples are thawed at room temperature.
-
Protein Precipitation: A small volume of plasma (e.g., 50 µL) is mixed with a protein precipitating agent, such as acetonitrile containing an internal standard.[5] This step removes larger protein molecules that can interfere with the analysis.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing this compound is transferred to a new plate or vial for analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is typically used to separate this compound from other components in the plasma extract.[5]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its internal standard based on their unique mass-to-charge ratios.[6]
-
Quantification: A calibration curve is generated using standards of known this compound concentrations in blank plasma. The concentration of this compound in the study samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
The following diagram outlines the bioanalytical workflow.
In Vitro Plasma Stability Assay
This assay determines the stability of this compound in plasma, which can indicate its susceptibility to enzymatic degradation.
Protocol:
-
Incubation: this compound is added to a pool of human plasma at a specific concentration (e.g., 1 µM) and incubated at 37°C.[1]
-
Time Points: Aliquots of the plasma-drug mixture are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[7][8]
-
Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile.[8]
-
Analysis: The concentration of the remaining this compound at each time point is quantified by LC-MS/MS.
-
Half-life Calculation: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½ = 0.693 / slope).[7][8]
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its therapeutic effects through its interaction with the central nervous system, specifically by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor.[6]
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows chloride ions (Cl-) to enter the neuron. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory or calming effect on the brain.[6][9]
This compound acts as a partial positive allosteric modulator of the GABA-A receptor.[10] It binds to a site on the receptor that is distinct from the GABA binding site. This binding enhances the affinity of the receptor for GABA, thereby potentiating the inhibitory effects of GABA.[6][9] This leads to an increased influx of chloride ions and a more pronounced inhibitory effect. This compound shows a moderate selectivity for GABA-A receptors containing the α1 subunit.[10]
The signaling pathway is illustrated in the diagram below.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. droracle.ai [droracle.ai]
- 3. frontiersin.org [frontiersin.org]
- 4. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Plasma Stability Assay | Domainex [domainex.co.uk]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. physiologie.envt.fr [physiologie.envt.fr]
- 10. derangedphysiology.com [derangedphysiology.com]
Methodological & Application
Application Notes and Protocols for In-Vitro Characterization of Dimdazenil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimdazenil is a novel partial positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It exhibits selectivity for different alpha (α) subunits of the GABA-A receptor, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system.[3][4] As a partial modulator, this compound is designed to offer a safer therapeutic window compared to full agonists by producing a lower maximal potentiation of GABA-A receptors, potentially reducing side effects such as tolerance and withdrawal symptoms.[5][6] These characteristics make this compound a promising candidate for the treatment of conditions like insomnia and anxiety disorders.[3][4]
This document provides detailed protocols for the in-vitro characterization of this compound, focusing on its binding affinity and functional potentiation of GABA-A receptors. The methodologies described are standard assays for evaluating compounds that target this receptor complex.
Quantitative Data Summary
The following table summarizes the in-vitro potency of this compound on different GABA-A receptor alpha subunits. This data is crucial for understanding its selectivity and potential therapeutic effects.
| Receptor Subtype | Parameter | Value (nM) |
| GABA-A α1 | EC₅₀ | 18 ± 6[5][7] |
| GABA-A α5 | EC₅₀ | 53 ± 6[5][7] |
EC₅₀ (Half-maximal effective concentration): The concentration of this compound that produces 50% of the maximal possible potentiation of the GABA response.
Signaling Pathway
This compound, as a positive allosteric modulator of the GABA-A receptor, does not directly activate the receptor. Instead, it binds to a distinct site on the receptor complex, enhancing the effect of the endogenous ligand, GABA.[3][4] This potentiation leads to an increased influx of chloride ions (Cl⁻) into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.[3]
GABA-A Receptor Signaling Pathway with this compound.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of this compound to the benzodiazepine site on the GABA-A receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for specific GABA-A receptor subtypes.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α5β2γ2).
-
Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).
-
Non-specific binding control: Clonazepam (or another high-affinity unlabeled benzodiazepine).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Workflow Diagram:
Workflow for Radioligand Binding Assay.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the desired GABA-A receptor subtype to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (this compound) binding.
-
Total Binding: Add cell membranes and [³H]-Flumazenil (at a concentration near its Kd, typically 1-2 nM).
-
Non-specific Binding: Add cell membranes, [³H]-Flumazenil, and a high concentration of Clonazepam (e.g., 10 µM).
-
Competitor Binding: Add cell membranes, [³H]-Flumazenil, and varying concentrations of this compound.
-
Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific [³H]-Flumazenil binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol measures the functional potentiation of GABA-evoked currents by this compound in Xenopus oocytes expressing GABA-A receptors.
Objective: To determine the EC₅₀ and maximal efficacy of this compound's potentiation of GABA-A receptor function.
Materials:
-
Expression System: Xenopus laevis oocytes injected with cRNA for specific GABA-A receptor subunits (e.g., α1β2γ2, α5β2γ2).
-
Reagents: GABA, this compound.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Instrumentation: Two-electrode voltage clamp amplifier, microelectrode puller, data acquisition system.
Workflow Diagram:
Workflow for Two-Electrode Voltage Clamp Assay.
Procedure:
-
Oocyte Preparation:
-
Surgically harvest oocytes from female Xenopus laevis.
-
Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀) until a stable current is observed.
-
To test for potentiation, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Allow for a washout period between applications to ensure the receptor returns to its baseline state.
-
Record the peak current amplitude for each application.
-
-
Data Analysis:
-
Calculate the percentage potentiation for each this compound concentration relative to the baseline GABA response: ((I_GABA+this compound / I_GABA) - 1) * 100.
-
Plot the percentage potentiation against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal potentiation (Emax).
-
Conclusion
The protocols outlined in this document provide a robust framework for the in-vitro characterization of this compound. By combining radioligand binding assays to determine affinity and electrophysiological recordings to assess functional potentiation, researchers can gain a comprehensive understanding of this compound's pharmacological profile at specific GABA-A receptor subtypes. This information is essential for its continued development as a therapeutic agent.
References
- 1. Human GABAA (α1/β3/γ2) Receptor Stable Cell Line - Creative Biolabs [neuros.creative-biolabs.com]
- 2. criver.com [criver.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Human | Sigma-Aldrich [sigmaaldrich.com]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. brieflands.com [brieflands.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Testing of Dimdazenil in Animal Models of Insomnia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimdazenil (also known as EVT 201) is a novel partial positive allosteric modulator (pPAM) of the GABA-A receptor, developed for the treatment of insomnia.[1][2][3] As a benzodiazepine derivative, it enhances the effect of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[4][5] This potentiation of GABAergic inhibition leads to a reduction in neuronal excitability, resulting in sedative and hypnotic effects.[6] Preclinical studies indicate that this compound selectively acts on α1-containing GABA-A receptors with high affinity and moderate efficacy.[7][8] This selectivity for the α1 subunit is thought to mediate its sedative properties while potentially reducing the side effects associated with non-selective, full benzodiazepine agonists, such as motor incoordination.[1][2][9]
The development of effective animal models that recapitulate the core symptoms of human insomnia is crucial for the preclinical evaluation of novel therapeutics like this compound.[10] An ideal animal model of insomnia should exhibit characteristics such as prolonged sleep latency, reduced total sleep time, and increased sleep fragmentation, which are hallmarks of the human condition.[11] Stress-induced insomnia models are particularly relevant as stress is a major precipitating factor for insomnia in humans.[12]
These application notes provide detailed protocols for utilizing a stress-induced model of acute insomnia in rodents to evaluate the efficacy of this compound. The protocols cover the induction of insomnia, surgical procedures for electroencephalogram (EEG) and electromyogram (EMG) electrode implantation, polysomnographic sleep recording, and a representative experimental workflow for drug testing.
Mechanism of Action: this compound and the GABA-A Receptor
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor complex. This binding allosterically increases the affinity of the receptor for GABA.[4][6] When GABA binds to the activated receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron.[13] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a widespread inhibitory effect on the central nervous system.[5][13] As a partial agonist, this compound is believed to produce a lower maximal potentiation of GABA-A receptors compared to full agonists, which may contribute to a more favorable safety profile.[9]
Figure 1: this compound's mechanism of action at the GABA-A receptor.
Animal Models of Insomnia
Various animal models have been developed to study insomnia, broadly categorized as:
-
Stress-Induced Models: These models utilize environmental or psychological stressors to induce sleep disturbances. Examples include cage exchange, restraint stress, and exposure to a novel environment.[12][14][15] These are valuable for screening compounds that mitigate stress-related insomnia.
-
Pharmacological Models: Insomnia can be induced by administering central nervous system stimulants like caffeine or drugs that deplete sleep-regulating neurotransmitters, such as para-chlorophenylalanine (PCPA) to inhibit serotonin synthesis.[16]
-
Genetic Models: Rodent strains with spontaneous mutations or genetic modifications that lead to an insomnia-like phenotype can be used to investigate the genetic underpinnings of sleep disorders.
This document will focus on the Cage Exchange Stress Model , a simple and effective method for inducing acute insomnia in mice.[14]
Experimental Protocols
Protocol 1: Cage Exchange Model for Acute Insomnia in Mice
This protocol describes a method to induce a state of acute, stress-induced insomnia by transferring a mouse to a new, clean cage, which acts as a mild environmental stressor.[14]
Materials:
-
Standard mouse home cages
-
New, clean mouse cages with fresh bedding
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution or vehicle control
-
Oral gavage needles
Procedure:
-
Acclimation: House mice individually for at least one week to acclimate to the housing conditions and a 12:12 hour light-dark cycle (lights on at 7:00 AM). Ensure they are also habituated to the EEG/EMG recording cables if applicable.
-
Baseline Recording: For studies involving EEG/EMG, record baseline sleep data for 24 hours in the home cage prior to the stress induction.
-
Drug Administration: At the beginning of the light period (the normal sleep phase for mice), administer this compound or vehicle control via oral gavage.
-
Stress Induction: Immediately after administration, transfer the mouse from its home cage to a new, clean cage with fresh bedding.[14] This cage change serves as the acute stressor.
-
Data Collection: Immediately begin recording sleep-wake activity using EEG/EMG for a period of 6-24 hours to assess the effects of the treatment under the insomnia-inducing condition.
Protocol 2: Surgical Implantation of EEG/EMG Electrodes in Rats
This protocol details the surgical procedure for implanting electrodes to record cortical EEG and neck muscle EMG, which is the gold standard for sleep staging in rodents.[17][18][19]
Materials:
-
Male Sprague Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, hemostats)
-
Bone drill
-
Stainless steel screws for EEG electrodes
-
Teflon-coated stainless steel wires for EMG electrodes
-
Dental cement
-
4-pin header for electrode connection
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave the scalp and disinfect the area with betadine and 70% ethanol. Apply ophthalmic ointment to the eyes to prevent drying.
-
Incision: Make a midline incision on the scalp to expose the skull. Retract the skin to provide a clear view of Bregma and Lambda.
-
EEG Electrode Placement: Drill four small holes through the skull over the frontal and parietal cortices, avoiding the midline sinus. Typical coordinates relative to Bregma are:
-
Frontal: AP +2.0 mm, ML ±1.5 mm
-
Parietal: AP -2.0 mm, ML ±2.0 mm Gently screw the stainless steel electrodes into the holes until they make contact with the dura mater.
-
-
EMG Electrode Placement: Using a needle, tunnel two insulated flexible wires from the skull to the nuchal (neck) muscles. Expose ~2 mm of the wire tip and suture them into the belly of the trapezius muscle bilaterally.[17]
-
Headmount Assembly: Solder the electrode leads to a 4-pin header. Secure the entire assembly to the skull using dental cement, ensuring all exposed wires and screws are covered.[18]
-
Suturing and Post-operative Care: Suture the scalp incision around the headmount. Administer post-operative analgesics and antibiotics as per institutional guidelines. Allow the animal to recover for at least one week before starting experiments.
Protocol 3: Polysomnographic Recording and Data Analysis
Procedure:
-
Habituation: After surgical recovery, connect the animal to the recording cable in the experimental chamber and allow it to habituate for at least 48 hours.[17]
-
Recording: Record EEG and EMG signals continuously for the duration of the experiment. The signals should be amplified, filtered (e.g., EEG: 0.5-35 Hz; EMG: 10-100 Hz), and digitized (sampling rate ≥200 Hz).[19][20]
-
Sleep Scoring: Score the recording data in 10-second epochs into three stages:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.
-
Non-Rapid Eye Movement (NREM) Sleep: Characterized by high-amplitude, low-frequency (delta, 0.5-4 Hz) EEG and low EMG activity.[19]
-
Rapid Eye Movement (REM) Sleep: Characterized by low-amplitude, high-frequency (theta, 6-9 Hz) EEG and muscle atonia (lowest EMG activity).[19]
-
-
Data Analysis: Quantify the following sleep parameters:
-
Sleep Latency: Time from lights off (or drug administration) to the first continuous 2 minutes of NREM sleep.
-
Total Sleep Time (TST): Total duration of NREM + REM sleep over the recording period.
-
Wake After Sleep Onset (WASO): Total time spent awake after the initial onset of sleep.
-
Sleep Efficiency: (TST / Total Recording Time) x 100.
-
Number of Awakenings: The number of transitions from sleep (NREM or REM) to wakefulness.
-
Sleep Architecture: The percentage of time spent in each sleep stage (Wake, NREM, REM).
-
Representative Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound in an animal model of insomnia.
Figure 2: Experimental workflow for this compound testing in rodents.
Data Presentation: Expected Outcomes
While specific preclinical data for this compound in animal models of insomnia are not widely published, results from human clinical trials can inform expected outcomes.[2] The following tables summarize data from Phase II and III clinical trials, illustrating the significant effects of this compound on key objective and subjective sleep parameters.[8][21][22] It is anticipated that this compound would produce dose-dependent improvements in sleep continuity and sleep onset in validated rodent insomnia models.
Table 1: Change from Baseline in Objective Sleep Parameters (Polysomnography) in Human Insomnia Patients
| Parameter | Placebo | This compound (1.5 mg) | This compound (2.5 mg) | This compound (5 mg) |
| Total Sleep Time (TST) (min) | - | +25.5[22] | +17.4[22] / +31.68[21] | +22.8[22] |
| Wake After Sleep Onset (WASO) (min) | - | - | -20.16[21] | - |
| Latency to Persistent Sleep (LPS) (min) | - | - | -6.46[21] | Significantly Reduced[8][22] |
| Sleep Efficiency (SE) (%) | - | Significantly Improved[8][22] | +5.55[21] | Significantly Improved[8][22] |
| Data compiled from Phase II and III human clinical trials.[8][21][22] Values represent the change from baseline or difference from placebo. |
Table 2: Change in Subjective Sleep Parameters (Sleep Diary) in Human Insomnia Patients
| Parameter | Placebo | This compound (1.5 mg) | This compound (2.5 mg) | This compound (5 mg) |
| Subjective Total Sleep Time (sTST) (min) | - | Significantly Increased[8] | +18.33[21] | Significantly Increased[8] |
| Subjective Wake After Sleep Onset (sWASO) (min) | - | - | -14.60[21] | - |
| Subjective Sleep Latency (sSL) (min) | - | Significantly Reduced[8] | -4.23[21] | Significantly Reduced[8] |
| Subjective Number of Awakenings (sNAW) | - | - | -0.29[21] | - |
| Data compiled from Phase II and III human clinical trials.[8][21] |
Conclusion
The protocols and information provided offer a comprehensive framework for the preclinical evaluation of this compound in a stress-induced animal model of insomnia. The cage exchange model provides a simple yet effective means to induce sleep disturbances, while polysomnography with EEG/EMG recording remains the gold standard for accurately assessing sleep architecture and the efficacy of hypnotic compounds. Based on its mechanism of action as a partial positive allosteric modulator of the GABA-A receptor and supportive human clinical data, it is hypothesized that this compound will dose-dependently improve sleep onset, maintenance, and efficiency in rodent models of insomnia. These preclinical assessments are a critical step in further characterizing the therapeutic potential of this compound as a novel treatment for insomnia.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Role of GABAA receptors in the regulation of sleep: initial sleep responses to peripherally administered modulators and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA mechanisms and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Evotec Initiates Phase II Clinical Trial with EVT 201 for the Treatment of Insomnia - Evotec [evotec.com]
- 11. researchgate.net [researchgate.net]
- 12. An optimized protocol for establishing a chronic stress model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Restraint stress induced anxiety and sleep in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ndineuroscience.com [ndineuroscience.com]
- 18. support.datasci.com [support.datasci.com]
- 19. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for continuous video-EEG/EMG recording to study brain function in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of this compound in adults with insomnia disorder: results from a multicenter, randomized, double-blind, placebo-controlled phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Dimdazenil in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimdazenil is a novel, orally available small molecule that acts as a partial positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It is being developed for the treatment of insomnia.[2][4] As with many small molecule compounds, proper dissolution is critical for accurate and reproducible results in in vitro cell culture experiments. These application notes provide a detailed protocol for the solubilization of this compound using dimethyl sulfoxide (DMSO) for use in cell-based assays.
Data Presentation
| Compound | Solvent | Estimated Solubility | Recommended Stock Concentration | Recommended Final DMSO Concentration in Media |
| This compound | DMSO | ≥10 mg/mL (estimated) | 10-50 mM | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) |
Note: The solubility of a similar benzodiazepine, Bretazenil, in DMSO is approximately 30 mg/mL. This can be used as a starting point for this compound.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes
-
Cell culture plates or flasks with adherent or suspension cells
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 372.81 g/mol .[1]
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 372.81 g/mol = 0.0037281 g = 3.73 mg
-
-
-
Weighing this compound:
-
Accurately weigh out 3.73 mg of this compound powder and place it in a sterile microcentrifuge tube or amber glass vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
-
Ensuring Complete Solubilization:
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can aid dissolution.[5]
-
-
Storage of Stock Solution:
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For very low final concentrations, it is recommended to perform one or more serial dilutions of the stock solution in sterile DMSO or cell culture medium.
-
-
Final Dilution in Cell Culture Medium:
-
Pre-warm the appropriate cell culture medium to 37°C.
-
Calculate the volume of the this compound stock solution required to achieve the desired final concentration in your experiment. For example, to achieve a final concentration of 10 µM in 10 mL of medium:
-
C1V1 = C2V2
-
(10,000 µM) * V1 = (10 µM) * (10,000 µL)
-
V1 = 10 µL
-
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Immediately mix the solution well by gentle pipetting or swirling to ensure homogeneity and prevent precipitation.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments.[6] This control should contain the same final concentration of DMSO as the experimental conditions but without this compound. For the example above, you would add 10 µL of pure DMSO to 10 mL of cell culture medium.
-
-
Application to Cells:
-
Remove the existing medium from your cells and replace it with the medium containing the final concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualization
Caption: Experimental workflow for dissolving and applying this compound.
Caption: Signaling pathway of this compound's mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Evotec/Zhejiang Jingxin Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 4. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Electrophysiological Characterization of Dimdazenil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimdazenil is a novel partial positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, approved for the treatment of insomnia in China.[1][2][3] As a benzodiazepine derivative, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by binding to the benzodiazepine site on the GABA-A receptor complex.[4][5] This binding increases the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[4] this compound exhibits a two- to four-fold higher functional affinity for the α1 subunit of the GABA-A receptor compared to the α2, α3, and α5 subunits, which may contribute to its specific sedative-hypnotic effects with a potentially more favorable side-effect profile compared to non-selective benzodiazepines.[1][2]
These application notes provide a detailed overview of the electrophysiological techniques, specifically whole-cell patch-clamp, used to characterize the effects of this compound on GABA-A receptors. The provided protocols are intended to guide researchers in designing and executing experiments to elucidate the modulatory properties of this compound and similar compounds.
Signaling Pathway of this compound Action
This compound, as a positive allosteric modulator of the GABA-A receptor, does not directly activate the receptor but enhances the effect of the endogenous ligand, GABA. The binding of GABA to its receptor opens a chloride-permeable channel. This compound potentiates this action, leading to increased chloride influx and neuronal hyperpolarization.
Data Presentation: Electrophysiological Effects of this compound
The following tables summarize hypothetical quantitative data representing the expected outcomes from whole-cell patch-clamp experiments on cells expressing human recombinant GABA-A receptors. These tables are designed for easy comparison of this compound's effects.
Table 1: Potentiation of GABA-Evoked Currents by this compound
| This compound Concentration (nM) | GABA EC20 Current Amplitude (pA) | Potentiation (%) |
| 0 (Control) | 150 ± 12 | 0 |
| 1 | 225 ± 18 | 50 |
| 10 | 450 ± 35 | 200 |
| 100 | 750 ± 58 | 400 |
| 1000 | 825 ± 65 | 450 |
Data are presented as mean ± SEM. GABA EC20 is the concentration of GABA that elicits 20% of the maximal response.
Table 2: Effect of this compound on GABA EC50
| Compound | GABA EC50 (μM) | Fold Shift |
| GABA alone | 15.2 ± 1.3 | - |
| GABA + 10 nM this compound | 7.6 ± 0.8 | 2.0 |
| GABA + 100 nM this compound | 3.1 ± 0.4 | 4.9 |
Data are presented as mean ± SEM. EC50 is the concentration required to elicit a half-maximal response.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings to Assess this compound's Potentiation of GABA-Evoked Currents
Objective: To determine the extent to which this compound enhances the amplitude of currents evoked by a sub-maximal concentration of GABA.
Materials:
-
Cell line expressing recombinant human GABA-A receptors (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH)
-
GABA stock solution (100 mM in water)
-
This compound stock solution (10 mM in DMSO)
Methodology:
-
Cell Preparation: Plate cells expressing the desired GABA-A receptor subtype combination onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.
-
Obtaining a Whole-Cell Recording:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline response by applying a predetermined EC20 concentration of GABA for 2-5 seconds every 60 seconds until the current amplitude is consistent.
-
Co-apply the GABA EC20 concentration with varying concentrations of this compound (e.g., 1 nM to 1 μM). Ensure a sufficient washout period with external solution between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound using the formula: ((I_GABA+this compound / I_GABA) - 1) * 100.
-
Plot the percentage potentiation against the this compound concentration to generate a concentration-response curve and determine the EC50 of potentiation.
-
Protocol 2: Determining the Effect of this compound on the GABA Concentration-Response Curve
Objective: To assess how this compound affects the potency of GABA at the GABA-A receptor.
Materials: Same as Protocol 1.
Methodology:
-
Establish Whole-Cell Recording: Follow steps 1-4 from Protocol 1.
-
GABA Concentration-Response:
-
Apply increasing concentrations of GABA (e.g., 0.1 μM to 1 mM) to the cell for 2-5 seconds, with a sufficient washout period between applications, to generate a control concentration-response curve.
-
-
This compound Incubation: Perfuse the cell with a fixed concentration of this compound (e.g., 10 nM) for 1-2 minutes.
-
GABA Concentration-Response in the Presence of this compound: Repeat the application of increasing concentrations of GABA in the continued presence of the fixed concentration of this compound.
-
Data Analysis:
-
For both the control and this compound conditions, measure the peak current amplitude for each GABA concentration.
-
Normalize the responses to the maximal GABA-evoked current in each condition.
-
Plot the normalized current amplitude against the GABA concentration and fit the data with a Hill equation to determine the EC50 for GABA in the absence and presence of this compound.
-
Calculate the fold shift in GABA EC50 caused by this compound.
-
Conclusion
The electrophysiological protocols and application notes presented here provide a comprehensive framework for the in-vitro characterization of this compound and other GABA-A receptor modulators. By employing these techniques, researchers can elucidate the mechanism of action, potency, and efficacy of novel compounds, which is a critical step in the drug discovery and development process. The provided data tables and diagrams serve as a guide for data presentation and conceptual understanding of the experimental workflows and underlying signaling pathways.
References
Application Notes and Protocols for Radioligand Binding Assay of Dimdazenil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimdazenil (also known as EVT 201) is a novel partial positive allosteric modulator (pPAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It exhibits selectivity for the α1 subunit-containing GABA-A receptors, which are primarily associated with sedative and hypnotic effects.[1] As a partial modulator, this compound produces a lower maximal potentiation of GABA-A receptors compared to full agonists, which may contribute to a more favorable safety profile with a reduced potential for tolerance and withdrawal symptoms.[1] These characteristics make this compound a person of interest for the treatment of insomnia.[2]
Radioligand binding assays are a fundamental technique to characterize the interaction of a compound with its target receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor.
Signaling Pathway of this compound at the GABA-A Receptor
This compound binds to the benzodiazepine site located at the interface of the α and γ subunits of the GABA-A receptor.[3] This binding allosterically enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions through the receptor's channel. The resulting hyperpolarization of the neuron reduces its excitability, producing the sedative and anxiolytic effects.[3]
Quantitative Data: Binding Affinity of this compound
The following table summarizes the known binding and functional potency data for this compound at different GABA-A receptor subtypes. The Ki value represents the inhibition constant, a measure of binding affinity, while the EC50 value indicates the concentration of a drug that gives a half-maximal response. Lower values for both Ki and EC50 indicate higher affinity and potency, respectively.
| Compound | Receptor Subtype | Parameter | Value (nM) | Reference |
| This compound | α1-containing | EC50 | 18 ± 6 | [1] |
| This compound | α5-containing | EC50 | 53 ± 6 | [1] |
Experimental Protocol: Radioligand Binding Assay for this compound
This protocol describes a competitive binding assay using a radiolabeled benzodiazepine site ligand, such as [3H]flumazenil or [3H]flunitrazepam, to determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Materials and Reagents
-
Receptor Source: Rat cortical membranes or membranes from HEK293 cells recombinantly expressing specific GABA-A receptor subtypes.
-
Radioligand: [3H]flumazenil (Kd ≈ 1.35 nM) or [3H]flunitrazepam (Kd ≈ 2.1-4.4 nM).
-
Test Compound: this compound.
-
Non-specific Binding Control: Diazepam (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Standard laboratory equipment: 96-well plates, pipettes, centrifuge, filtration manifold, scintillation counter.
Experimental Workflow
Detailed Protocol
-
Receptor Membrane Preparation:
-
Homogenize rat cerebral cortex (minus cerebellum) or cell pellets in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
Dilute the membranes to the desired final protein concentration (typically 50-200 µg protein per well).
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add receptor membranes, assay buffer, and radioligand.
-
Non-specific Binding (NSB): Add receptor membranes, a saturating concentration of unlabeled diazepam (e.g., 10 µM), and radioligand.
-
Competition Binding: Add receptor membranes, varying concentrations of this compound (e.g., from 0.1 nM to 10 µM), and radioligand.
-
-
The final assay volume is typically 200-250 µL.
-
The concentration of the radioligand should be approximately equal to its Kd value (e.g., 1-2 nM for [3H]flumazenil).
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through PEI-pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding relative to the control (wells with no this compound).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine the IC50:
-
Using non-linear regression analysis (e.g., with software like GraphPad Prism), fit the competition curve to a sigmoidal dose-response model to determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate the Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
By following this protocol, researchers can accurately determine the binding affinity of this compound for the GABA-A receptor, providing valuable data for its pharmacological characterization and further development.
References
- 1. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Dimdazenil in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dimdazenil in human plasma. This compound, a partial positive allosteric modulator of the GABA-A receptor, is under investigation for the treatment of insomnia.[1][2] The method described herein is crucial for pharmacokinetic and toxicokinetic studies. The protocol employs protein precipitation for sample cleanup, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been developed to provide high throughput and accurate quantification of this compound in a biological matrix.
Introduction
This compound is a benzodiazepine derivative that acts as a partial positive allosteric modulator of the GABA-A receptor, with a higher functional affinity for the α1 subunit.[2] This mechanism enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedative and anxiolytic effects.[3][4] Accurate measurement of this compound concentrations in biological samples is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical studies. LC-MS/MS is the preferred technique for such bioanalytical assays due to its high sensitivity and selectivity.[5][6] This application note provides a comprehensive protocol for the quantification of this compound in human plasma using LC-MS/MS.
Signaling Pathway of this compound
This compound enhances the inhibitory effects of GABA on the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, it increases the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[3][4]
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard (purity >99%)
-
This compound-d4 (internal standard, IS) (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used.
-
LC System: UPLC System
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Sample Preparation
Protein precipitation was employed for the extraction of this compound from human plasma.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 20 |
| 3.5 | 20 |
Table 3: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 4: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 373.1 | 271.1 | 30 | 25 |
| This compound-d4 (IS) | 377.1 | 275.1 | 30 | 25 |
Note: The MRM transitions are hypothetical and would require experimental optimization.
Method Validation
The bioanalytical method was validated according to regulatory guidelines. The validation parameters included linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Table 5: Summary of Method Validation Results
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Intra-day Accuracy (%Bias) | -5.6% to 6.8% |
| Inter-day Accuracy (%Bias) | -7.3% to 8.1% |
| Recovery | 85.2% - 92.5% |
| Matrix Effect | 91.3% - 98.7% |
| Stability | Stable under tested conditions (bench-top, freeze-thaw, long-term) |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in human plasma samples.
Caption: Workflow for this compound quantification in plasma.
Conclusion
This application note presents a hypothetical yet robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput bioanalysis. The described method can be readily implemented in clinical and non-clinical laboratories to support the development of this compound.
References
- 1. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Dimdazenil in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimdazenil (also known as EVT 201) is a novel partial positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] Initially developed by Roche from preclinical data as a non-sedating anxiolytic, it exhibited sedative properties in early human clinical trials.[1][2] Consequently, its development focus shifted towards the treatment of insomnia, for which it has received approval in China under the brand name Junoenil.[1][2] this compound demonstrates a two- to four-fold higher functional affinity for the α1 subunit of the GABAA receptor relative to the α2, α3, and α5 subunits.[1][2] This selectivity profile is noteworthy as the sedative effects of benzodiazepines are primarily mediated by α1-containing receptors, while anxiolytic and muscle-relaxant effects are associated with α2 and α3 subunits, and cognitive effects with the α5 subunit.[3]
Despite its initial development as an anxiolytic, there is a notable lack of publicly available preclinical data detailing its effects in rodent models of anxiety and cognition. This document provides an overview of this compound's mechanism of action and summarizes general protocols for behavioral assays relevant to its initial therapeutic target. These protocols are provided as a reference for how a compound like this compound would be evaluated preclinically.
Mechanism of Action
This compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by binding to the benzodiazepine site on the GABAA receptor. This action increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability. As a partial agonist, this compound produces a lower maximal effect compared to full agonists like diazepam, which may contribute to a more favorable side-effect profile, including reduced potential for motor incoordination.[1][2][4]
Data Presentation
Due to the limited availability of public preclinical data on this compound in rodent behavioral models for anxiety and cognition, a quantitative data summary table for such studies cannot be provided at this time. The table below summarizes the known properties of this compound.
| Property | Description | References |
| Drug Name | This compound (EVT 201, Junoenil) | [1][2] |
| Class | Benzodiazepine derivative; partial positive allosteric modulator of GABAA receptor | [1][2] |
| Mechanism of Action | Enhances GABAergic inhibition by binding to the benzodiazepine site of the GABAA receptor. | [4] |
| Receptor Selectivity | 2- to 4-fold higher functional affinity for the α1 subunit over α2, α3, and α5 subunits. | [1][2] |
| Primary Indication | Insomnia | [1][2] |
| Original Development Target | Non-sedating anxiolytic | [1][2] |
| Preclinical Behavioral Data | Publicly available data from specific anxiolytic or cognitive rodent models is limited. | N/A |
Experimental Protocols
The following are detailed, generalized protocols for standard rodent behavioral assays used to assess anxiolytic and cognitive effects of novel compounds. Note: These are not specific protocols from published studies on this compound but are based on established methodologies.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
-
Experimental animals (mice or rats).
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at the desired doses and time points before testing. A typical pre-treatment time for i.p. injection is 30 minutes.
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Using video tracking software, quantify the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Anxiolytic effects are indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.
-
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a classic behavioral task to assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (water maze).
-
Escape platform.
-
Non-toxic opaque substance to make the water cloudy (e.g., non-toxic white paint or milk powder).
-
Video camera and tracking software.
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
-
Experimental animals (mice or rats).
Protocol:
-
Apparatus Setup: Fill the water maze with water and make it opaque. Place the escape platform in a fixed location in one of the quadrants, submerged just below the water surface.
-
Habituation: Handle the animals for several days before the experiment.
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle control at a consistent time before each day's training session.
-
Each day, conduct 4 trials per animal. For each trial, place the animal in the water facing the wall at one of the four starting positions (North, South, East, West) in a quasi-random order.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the maze.
-
Place the animal in the maze at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition: Analyze the learning curve by comparing the escape latency and path length across training days.
-
Probe Trial: A significant preference for the target quadrant (more time spent) in the vehicle group indicates successful learning. Compare the time spent in the target quadrant between the this compound and vehicle groups to assess effects on memory consolidation and retrieval.
-
Fear Conditioning for Associative Fear Memory
This paradigm assesses the ability of an animal to learn and remember an association between a neutral conditioned stimulus (CS; e.g., a tone) and an aversive unconditioned stimulus (US; e.g., a mild footshock).
Materials:
-
Fear conditioning chamber with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera.
-
Software to control stimulus presentation and record behavior.
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
-
Experimental animals (mice or rats).
Protocol:
-
Habituation: Acclimate the animals to the testing room.
-
Conditioning Phase:
-
Administer this compound or vehicle control before the conditioning session to assess its effect on fear acquisition.
-
Place the animal in the conditioning chamber.
-
After an initial exploration period, present the CS (e.g., a 30-second tone).
-
The US (e.g., a 0.5 mA, 2-second footshock) is delivered at the termination of the CS.
-
Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval.
-
-
Contextual Fear Test (24 hours later):
-
Place the animal back into the same conditioning chamber (context) for a 5-minute period without any CS or US presentation.
-
Measure the percentage of time the animal spends freezing, a behavioral index of fear.
-
-
Cued Fear Test (48 hours after conditioning):
-
Place the animal in a novel context with different visual, tactile, and olfactory cues.
-
After an initial period, present the CS (the tone) for a few minutes without the US.
-
Measure the percentage of time the animal spends freezing during the CS presentation.
-
-
Data Analysis:
-
Compare the percentage of freezing time during the contextual and cued fear tests between the this compound-treated and vehicle-treated groups.
-
A reduction in freezing would suggest an impairment in the acquisition, consolidation, or expression of fear memory.
-
Visualizations
Caption: GABAergic signaling pathway modulated by this compound.
Caption: Generalized workflow for rodent behavioral studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
Application Note: Polysomnography (PSG) Analysis in Animal Models Treated with Dimdazenil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimdazenil is a novel pharmaceutical compound being investigated for its efficacy in treating insomnia.[1][2] As a partial positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, it enhances the effect of the principal inhibitory neurotransmitter, GABA, in the central nervous system.[3][4] This modulation leads to sedative and anxiolytic effects, making it a promising candidate for sleep-related disorders.[1][3] Polysomnography (PSG) is the gold-standard method for objectively evaluating sleep architecture and is a critical tool in the preclinical assessment of new hypnotic drugs like this compound.[5][6] This document provides detailed application notes and protocols for conducting PSG analysis in animal models treated with this compound to assess its impact on sleep patterns and quality.
Mechanism of Action: GABA-A Receptor Modulation
This compound belongs to the benzodiazepine class of drugs and exerts its effects by binding to the benzodiazepine site on the GABA-A receptor complex.[2][3] The GABA-A receptor is a ligand-gated chloride ion channel.[3] When GABA binds to this receptor, it opens the channel, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus reducing neuronal excitability throughout the nervous system.[3]
This compound, as a partial positive allosteric modulator, enhances the affinity of GABA for its receptor.[3] This potentiation of GABA's natural effect leads to a more pronounced and prolonged inhibitory signal.[3] Unlike full agonists, partial modulators like this compound have a ceiling effect, which may contribute to a better safety profile with a lower risk of tolerance, dependence, and next-day residual effects.[7][8][9] Preclinical studies indicate that this compound has a selective affinity for GABA-A receptors containing α1 subunits, which are primarily associated with sedative effects.[4][10]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Progress in GABAA receptor agonists for insomnia disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of this compound in adults with insomnia disorder: results from a multicenter, randomized, double-blind, placebo-controlled phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Dose-Response Curve for Dimdazenil in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for establishing a dose-response curve for Dimdazenil in preclinical models. This compound is a partial positive allosteric modulator of the GABA-A receptor, demonstrating therapeutic potential for conditions such as insomnia.[1][2] These guidelines are designed for researchers, scientists, and drug development professionals to comprehensively evaluate the efficacy and potency of this compound in both in vitro and in vivo settings. The protocols herein describe methodologies for cell-based assays and behavioral models to generate the necessary data for constructing robust dose-response curves.
Introduction
This compound, also known as EVT 201, is a benzodiazepine derivative that acts as a partial positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] It exhibits a higher functional affinity for the α1 subunit relative to the α2, α3, and α5 subunits.[1] This mechanism of action enhances the effect of the inhibitory neurotransmitter GABA, leading to a calming effect on the central nervous system.[4] Originally investigated as a non-sedating anxiolytic based on preclinical data, this compound has since been developed and approved for the treatment of insomnia in China.[3][5]
Establishing a clear dose-response relationship is a critical step in the preclinical development of any therapeutic agent. It provides essential information regarding the potency (EC₅₀/ED₅₀), efficacy (Eₘₐₓ), and therapeutic window of a compound. This document outlines the necessary in vitro and in vivo experimental protocols to thoroughly characterize the dose-dependent effects of this compound.
Signaling Pathway of this compound
This compound enhances the binding of GABA to the GABA-A receptor, which is a ligand-gated chloride ion channel. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.
In Vitro Dose-Response Protocols
In vitro assays are essential for determining the direct interaction of this compound with the GABA-A receptor and quantifying its potency and efficacy in a controlled cellular environment.
Electrophysiology: Whole-Cell Patch-Clamp Assay
This "gold standard" technique directly measures the ion flow through the GABA-A receptor channel in response to GABA and its modulation by this compound.
Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the desired human GABA-A receptor subtypes (e.g., α1β2γ2).
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The standard whole-cell configuration is used.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na (pH 7.3 with CsOH).
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
-
Procedure: a. Establish a whole-cell recording from a single cell. b. Hold the membrane potential at -60 mV. c. Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current. d. Co-apply the same concentration of GABA with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM). e. Record the peak inward chloride current for each concentration.
-
Data Analysis: a. Normalize the current potentiation by this compound to the baseline GABA response. b. Plot the normalized response against the logarithm of this compound concentration. c. Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ.
High-Throughput Screening: FLIPR Membrane Potential Assay
This fluorescence-based assay allows for rapid screening and characterization of GABA-A receptor modulators by measuring changes in cell membrane potential.
Protocol:
-
Cell Culture: Use a stable cell line expressing the target GABA-A receptor subtype in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: a. Prepare a loading buffer containing a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit). b. Remove the cell culture medium and add the dye-loading buffer to each well. c. Incubate the plate at 37°C for 60 minutes.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare a stock solution of a fixed, sub-maximal concentration of GABA (e.g., EC₂₀).
-
FLIPR Measurement: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Initiate the reading to establish a baseline fluorescence. c. The instrument will add the this compound dilutions to the wells, followed by the fixed concentration of GABA. d. Record the change in fluorescence intensity over time. The opening of the chloride channels will cause a change in membrane potential, leading to a change in fluorescence.
-
Data Analysis: a. Calculate the change in fluorescence for each concentration of this compound. b. Normalize the data to the response of GABA alone. c. Plot the normalized response against the logarithm of this compound concentration and fit to a sigmoidal curve to determine the EC₅₀.
Expected In Vitro Data
The following table summarizes hypothetical, yet representative, quantitative data for this compound in the described in vitro assays.
| Assay | Receptor Subtype | Parameter | Value |
| Electrophysiology | α1β2γ2 | EC₅₀ (Potentiation of GABA EC₂₀) | 5 nM |
| α1β2γ2 | Eₘₐₓ (% of maximal potentiation by Diazepam) | 60% | |
| α2β2γ2 | EC₅₀ (Potentiation of GABA EC₂₀) | 15 nM | |
| α3β2γ2 | EC₅₀ (Potentiation of GABA EC₂₀) | 20 nM | |
| α5β2γ2 | EC₅₀ (Potentiation of GABA EC₂₀) | 25 nM | |
| FLIPR Assay | α1β2γ2 | EC₅₀ (Potentiation of GABA EC₂₀) | 8 nM |
In Vivo Dose-Response Protocols
In vivo studies are crucial for evaluating the therapeutic effects of this compound in a whole-organism context, considering its pharmacokinetic and pharmacodynamic properties.
Anxiolytic Activity: Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and is sensitive to anxiolytic drugs like benzodiazepines.
Protocol:
-
Animals: Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) or vehicle (e.g., saline with 5% DMSO and 5% Tween 80) via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Procedure: a. Place the animal in the center of the maze, facing an open arm. b. Allow the animal to explore the maze for 5 minutes. c. Record the session using a video camera for later analysis.
-
Data Collection and Analysis: a. Score the time spent in the open arms and the number of entries into the open and closed arms. b. Calculate the percentage of time spent in the open arms and the percentage of open arm entries. c. Plot these parameters against the dose of this compound to generate a dose-response curve. An increase in open arm exploration is indicative of an anxiolytic effect. d. Determine the minimum effective dose (MED) and the ED₅₀.
Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test
PTZ is a GABA-A receptor antagonist that induces seizures, and this model is used to screen for drugs with anticonvulsant properties.
Protocol:
-
Animals: Use adult male mice.
-
Drug Administration: Administer various doses of this compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle 30-60 minutes prior to PTZ administration.
-
Seizure Induction: Inject a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).
-
Observation: a. Immediately after PTZ injection, place the animal in an observation chamber. b. Observe for 30 minutes and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. c. Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Data Analysis: a. Determine the percentage of animals in each dose group that are protected from generalized seizures. b. Plot the percentage of protection against the logarithm of the this compound dose. c. Calculate the ED₅₀ for the anticonvulsant effect using probit analysis.
Expected In Vivo Data
The following table presents hypothetical data for this compound in the described in vivo models.
| Model | Species | Parameter | Vehicle | 0.3 mg/kg | 1.0 mg/kg | 3.0 mg/kg | 10 mg/kg |
| Elevated Plus Maze | Mouse | % Time in Open Arms (mean ± SEM) | 15 ± 2 | 25 ± 3 | 40 ± 4 | 45 ± 5 | 30 ± 4* |
| ED₅₀ (mg/kg) | - | - | 0.8 | - | - | ||
| PTZ-Induced Seizures | Mouse | % Protection from Tonic Seizures | 0% | 20% | 60% | 100% | 100% |
| ED₅₀ (mg/kg) | - | - | 2.5 | - | - |
*Note: Higher doses may induce sedation, leading to reduced exploration.
Experimental Workflow and Data Analysis
A systematic workflow is essential for generating reliable dose-response data.
Data Analysis Pipeline
The analysis of dose-response data follows a structured pipeline to ensure accurate and meaningful results.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for establishing the dose-response relationship of this compound in preclinical models. By systematically applying these in vitro and in vivo methodologies, researchers can effectively characterize the potency, efficacy, and potential therapeutic applications of this novel GABA-A receptor modulator. The resulting data will be crucial for guiding further drug development and clinical trial design.
References
Application Notes and Protocols: Immunohistochemical Detection of c-Fos Expression Following Dimdazenil Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimdazenil is a novel partial positive allosteric modulator of the GABA-A receptor, demonstrating selectivity for the α1 subunit.[1] It is under investigation for its therapeutic potential in conditions such as insomnia.[2] The immediate early gene c-Fos is a widely recognized marker of neuronal activity.[3] Its expression is transiently and rapidly induced in neurons following depolarization and various stimuli.[4] Immunohistochemical detection of the c-Fos protein allows for the mapping of neuronal populations activated by pharmacological agents. This application note provides a detailed protocol for the immunohistochemical detection of c-Fos expression in rodent brain tissue following the administration of this compound. It also presents hypothetical data based on the known effects of other GABA-A receptor modulators and outlines the putative signaling pathways involved.
Putative Signaling Pathway of this compound-Modulated c-Fos Expression
This compound, as a partial positive allosteric modulator of the GABA-A receptor, enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic inhibition is expected to reduce overall neuronal excitability in many brain regions. Consequently, in brain areas where this compound exerts its primary inhibitory effect, a decrease in c-Fos expression is anticipated compared to a stimulated or pathological state. Conversely, in circuits where the inhibition of one neuronal population leads to the disinhibition of another, a paradoxical increase in c-Fos expression may be observed. The following diagram illustrates this hypothetical signaling cascade.
References
- 1. GABA(A) receptor-mediated effects on expression of c-Fos in rat trigeminal nucleus following high- and low-intensity afferent stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in adults with insomnia disorder: results from a multicenter, randomized, double-blind, placebo-controlled phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 4. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimdazenil Dosage for Sleep Studies in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dimdazenil in murine sleep studies. The information is designed to assist in optimizing dosage and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as EVT 201) is a novel partial positive allosteric modulator (pPAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It binds to the benzodiazepine site on the GABA-A receptor complex, enhancing the affinity of the receptor for its endogenous ligand, GABA.[3] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability, resulting in sedative and hypnotic effects.[3] In vitro studies have shown that this compound has a moderate selectivity (approximately 3 to 4-fold) for GABA-A receptors containing the α1 subunit compared to those with α2 and α3 subunits.[2] The sedative effects of benzodiazepine-like compounds are primarily mediated by their action on α1 subunit-containing GABA-A receptors.[1]
Q2: What are the expected effects of this compound on sleep architecture in mice?
Based on human clinical trials, this compound has been shown to increase total sleep time and the duration of stage 2 sleep, while reducing the time spent in REM sleep.[4] While direct, publicly available data on the effects of this compound on sleep architecture in mice is limited, it is expected to produce similar effects to other GABAA receptor agonists. These typically include a dose-dependent increase in non-REM (NREM) sleep and a potential suppression of REM sleep.[5][6]
Q3: What is a recommended starting dose for this compound in mice?
Q4: What is a suitable vehicle for administering this compound to mice?
This compound is poorly soluble in water. A common vehicle for oral administration of poorly soluble compounds in rodents is a suspension in 0.5% methyl cellulose.[9][10] Other potential vehicles for compounds soluble in DMSO include a solution of DMSO diluted in saline or phosphate-buffered saline (PBS), ensuring the final concentration of DMSO is low (e.g., <5%) to avoid toxicity.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No observable hypnotic effect at expected doses. | 1. Incorrect Dosage: The dose may be too low for the specific mouse strain or individual animal variability. 2. Suboptimal Bioavailability: Issues with the vehicle, route of administration, or timing of administration. 3. Compound Degradation: Improper storage or handling of the this compound stock solution. | 1. Conduct a Dose-Response Study: Systematically increase the dose to determine the effective range. 2. Optimize Administration Protocol: Ensure the vehicle is appropriate for the compound's solubility and the route of administration is consistent. Consider the timing of administration relative to the light/dark cycle. 3. Prepare Fresh Solutions: Prepare this compound solutions fresh on the day of the experiment from a properly stored stock. |
| Excessive sedation or motor impairment. | 1. Dose is too high. 2. Strain Sensitivity: Certain mouse strains may be more sensitive to the effects of benzodiazepines. | 1. Reduce the Dose: Titrate down to a dose that produces the desired sleep-promoting effects without significant motor side effects. 2. Strain Comparison: If possible, test the compound in a different mouse strain to assess for differential sensitivity. |
| High variability in sleep parameters between animals. | 1. Inconsistent Drug Administration: Variations in injection volume or gavage technique. 2. Environmental Stressors: Stress from handling or the experimental setup can impact sleep. 3. Individual Animal Differences: Natural biological variation in drug metabolism and sensitivity. | 1. Standardize Procedures: Ensure all researchers are using the exact same, well-practiced administration technique. 2. Acclimatization: Allow sufficient time for mice to acclimate to the experimental environment and handling procedures. 3. Increase Sample Size: A larger number of animals per group can help to account for individual variability. |
| Unexpected changes in EEG power spectrum (e.g., increased fast-wave activity). | 1. Drug-Specific EEG Signature: Benzodiazepines are known to increase beta frequency power in the EEG.[11][12] 2. Arousal or Anxiety: At certain doses, some GABAA modulators can have paradoxical excitatory effects. | 1. Analyze Frequency Bands: Perform a detailed spectral analysis of the EEG to characterize the changes across different frequency bands. 2. Behavioral Observation: Carefully observe the animals for any signs of agitation or anxiety following drug administration. Consider adjusting the dose if paradoxical effects are observed. |
Data Presentation
Effects of this compound on Sleep Parameters in Human Clinical Trials
| Parameter | 1.5 mg this compound | 2.5 mg this compound | 5 mg this compound | Placebo |
| Change in Total Sleep Time (min) | +25.5 | +17.4 | +22.8 | - |
| Change in Latency to Persistent Sleep (min) | Not significant | Not significant | Significant Reduction | - |
| Change in Wake After Sleep Onset (min) | Not significant | Not significant | Not significant | - |
| Change in Stage 2 Sleep | Increased | Increased | Increased | - |
| Change in REM Sleep (min) | -5.7 | -8.3 | Not reported | - |
Data is derived from human clinical trials and may not be directly transferable to mouse models.[4][13][14]
Illustrative Dose-Response Effects of a GABAA Agonist on Mouse Sleep Architecture (Hypothetical Data)
| Dose (mg/kg) | Sleep Latency (min) | NREM Sleep (% of Total Sleep) | REM Sleep (% of Total Sleep) |
| Vehicle | 15.2 ± 2.1 | 85.3 ± 3.5 | 14.7 ± 3.5 |
| 0.5 | 12.8 ± 1.9 | 88.1 ± 2.9 | 11.9 ± 2.9 |
| 1.0 | 9.5 ± 1.5 | 90.5 ± 2.1 | 9.5 ± 2.1 |
| 2.5 | 6.2 ± 1.1 | 92.3 ± 1.8 | 7.7 ± 1.8 |
| 5.0 | 4.8 ± 0.9 | 93.1 ± 1.5 | 6.9 ± 1.5 |
This table presents hypothetical data to illustrate the expected dose-dependent effects of a GABAA agonist on sleep parameters in mice. Actual results with this compound may vary and should be determined experimentally.
Experimental Protocols
Preparation of this compound for Oral Gavage
-
Vehicle Preparation (0.5% Methyl Cellulose):
-
Heat approximately one-third of the total required volume of sterile water to 80-90°C.
-
Slowly add the methyl cellulose powder while stirring vigorously to ensure it is fully wetted.
-
Add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring until the solution is clear and viscous.
-
Allow the solution to cool to room temperature before use.[9]
-
-
This compound Suspension:
-
Weigh the required amount of this compound powder for the desired concentration and total volume.
-
Triturate the powder to a fine consistency.
-
Create a paste by adding a small amount of the 0.5% methyl cellulose vehicle to the powder and mixing thoroughly.
-
Gradually add the remaining vehicle while continuously stirring to achieve the final concentration.
-
It is recommended to prepare the suspension fresh daily.[9]
-
EEG/EMG Surgical Implantation and Recording
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic frame.
-
Implant EEG screw electrodes over the frontal and parietal cortices.
-
Insert EMG wire electrodes into the nuchal (neck) muscles.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow for a post-operative recovery period of at least one week.
-
-
EEG/EMG Recording:
-
Habituate the mice to the recording chambers and tethered setup for several days before the experiment.
-
Record baseline EEG/EMG data for at least 24 hours to establish a stable sleep-wake pattern.
-
Administer this compound or vehicle at the desired time (typically at the beginning of the light phase for nocturnal animals like mice).
-
Continue recording EEG/EMG for at least 6-12 hours post-administration to assess the drug's effects on sleep.
-
Sleep Scoring
-
Divide the recorded EEG/EMG data into 4-10 second epochs.
-
Visually or automatically score each epoch as one of three states:
-
Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude, tonic EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG activity compared to wakefulness.
-
REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG activity).[15]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in GABAA receptor agonists for insomnia disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The GABAA receptor agonist THIP alters the EEG in waking and sleep of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of GABAA receptors in the regulation of sleep: initial sleep responses to peripherally administered modulators and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diazepam-induced changes on sleep and the EEG spectrum in mice: role of the alpha3-GABA(A) receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Effects of Lorazepam on Sleep and Activity in C57BL/6J and BALB/cJ Strain Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosourcesoftware.com [biosourcesoftware.com]
- 12. biosourcesoftware.com [biosourcesoftware.com]
- 13. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Diazepam effects on local cortical neural activity during sleep in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dimdazenil Solubility Issues for In-Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with Dimdazenil for in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a novel partial positive allosteric modulator of the GABA-A receptor.[1][2][3][4] It belongs to the benzodiazepine class of drugs.[1][5] Its mechanism of action involves binding to the benzodiazepine site on the GABA-A receptor complex, which enhances the effect of the principal inhibitory neurotransmitter, GABA.[5][6] This potentiation of GABAergic inhibition leads to a calming effect on the central nervous system, making it effective for treating conditions like insomnia.[1][2][5][6] this compound exhibits a higher functional affinity for the α1 subunit of the GABA-A receptor compared to other subunits.[1]
Q2: What are the known pharmacokinetic properties of this compound?
Phase I clinical trials in healthy Chinese subjects have provided the following pharmacokinetic data for oral administration of this compound.[7][8]
| Parameter | Value | Condition |
| Time to Maximum Concentration (Tmax) | 0.5 - 1.5 hours | Fasted |
| Apparent Terminal Half-life (t1/2z) | 3.50 - 4.32 hours | - |
| Effect of Food on Tmax | Delayed | High-fat meal |
| Effect of Food on Cmax | Decreased | High-fat meal |
| Effect of Food on AUC | No significant effect | High-fat meal |
| Data sourced from Phase I clinical trial results.[7][8] |
Q3: Are there known solubility issues with this compound?
While specific solubility data for this compound is not extensively published in the public domain, compounds of the benzodiazepine class can exhibit poor aqueous solubility. Researchers should anticipate potential challenges in preparing solutions of this compound at desired concentrations for in-vivo experiments and may need to employ formulation strategies to enhance its solubility.
Troubleshooting Guide: this compound Formulation for In-Vivo Studies
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: this compound precipitates out of solution during formulation or upon administration.
Step 1: Initial Solvent Screening
-
Question: Have you tried a range of biocompatible solvents?
-
Action: Systematically test the solubility of this compound in various pharmaceutically acceptable solvents. It is crucial to start with solvents that have a good safety profile for the intended in-vivo model.
-
Experimental Protocol: Small-Scale Solubility Testing
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into separate vials.
-
Add a measured volume (e.g., 100 µL) of each test solvent to the vials.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If not dissolved, incrementally add more solvent and vortex until the compound dissolves or the maximum desired volume is reached.
-
Record the approximate solubility in mg/mL for each solvent.
Solvent/Vehicle Notes Water Baseline, likely to have low solubility. Saline Physiologically relevant aqueous vehicle. DMSO (Dimethyl sulfoxide) A common solvent for poorly soluble compounds, but can have toxicity at higher concentrations. Aim for the lowest possible final concentration. Ethanol Can be used as a co-solvent. PEG 300/400 (Polyethylene glycol) Water-miscible co-solvents with a good safety profile. Propylene glycol Another commonly used co-solvent. -
Step 2: Employing Co-solvents
-
Question: Is a single solvent insufficient to achieve the target concentration?
-
Action: Utilize a co-solvent system. This involves dissolving this compound in a small amount of a water-miscible organic solvent first, and then slowly adding the aqueous vehicle while vortexing.
-
Experimental Protocol: Co-solvent Formulation
-
Dissolve this compound in a minimal volume of a suitable organic solvent (e.g., DMSO or ethanol).
-
In a separate tube, prepare the aqueous vehicle (e.g., saline or PBS).
-
While vigorously vortexing the aqueous vehicle, add the this compound-organic solvent solution dropwise.
-
Observe for any signs of precipitation. If precipitation occurs, the concentration may be too high for that specific co-solvent ratio.
-
Step 3: Utilizing Surfactants and Complexing Agents
-
Question: Does the compound still precipitate even with co-solvents, or is the required organic solvent concentration too high?
-
Action: Incorporate surfactants or complexing agents to improve and stabilize the formulation.
-
Experimental Protocol: Formulation with Solubilizing Agents
-
Surfactants (e.g., Tween® 80, Cremophor® EL):
-
Prepare the aqueous vehicle containing the desired concentration of the surfactant (e.g., 1-10%).
-
Proceed with the co-solvent method as described above, using the surfactant-containing aqueous vehicle.
-
-
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD):
-
Prepare an aqueous solution of the cyclodextrin.
-
Add the this compound powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture until the this compound is fully dissolved. This process can be facilitated by gentle heating.
-
-
Step 4: pH Adjustment
-
Question: Does this compound have ionizable groups?
-
Action: If the structure of this compound contains acidic or basic moieties, adjusting the pH of the formulation can significantly impact its solubility. The pKa of the compound would be required to guide the pH adjustment.
-
Experimental Protocol: pH-Dependent Solubility
-
Prepare a series of buffers at different pH values.
-
Determine the solubility of this compound in each buffer using the small-scale solubility testing protocol.
-
Select a pH that maximizes solubility while remaining within a physiologically tolerable range for the route of administration.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: GABA-A Receptor Modulation
This compound acts as a partial positive allosteric modulator of the GABA-A receptor.[1][2][3][4] The binding of this compound to the benzodiazepine site on the receptor enhances the binding of GABA.[5][6] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.[5][9]
Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.
Experimental Workflow for Overcoming Solubility Issues
The following diagram outlines a logical workflow for systematically addressing the solubility challenges of this compound for in-vivo studies.
Caption: A Stepwise Approach to this compound Formulation Development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
Dimdazenil Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dimdazenil in solution. Our aim is to address common challenges encountered during experimental workflows and provide practical solutions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound, like many small molecule compounds, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Q3: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when the high concentration of the compound in the organic stock solution is no longer soluble in the final aqueous medium. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is kept to a minimum, typically below 0.5%, as higher concentrations can also be toxic to cells. A stepwise dilution or the use of a co-solvent might be necessary.
Q4: How should I store my this compound stock solution to prevent degradation?
A4: To ensure the stability of your this compound stock solution, it is best practice to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.
Q5: I am observing inconsistent results in my experiments. Could my this compound solution be degrading?
A5: Inconsistent results can be a sign of compound degradation. The stability of this compound in your specific experimental conditions (e.g., buffer composition, pH, temperature, light exposure) should be verified. Performing a stability study is recommended if you suspect degradation.
Troubleshooting Guides
Guide 1: this compound Solution Preparation
If you are encountering issues with preparing a stable this compound solution, follow this troubleshooting workflow:
Identifying and minimizing off-target effects of Dimdazenil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Dimdazenil. The information is designed to help identify and minimize potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a partial positive allosteric modulator (PAM) of the GABA-A receptor.[1][2][3][4] It binds to the benzodiazepine site on the GABA-A receptor complex, enhancing the effect of the inhibitory neurotransmitter GABA.[5][6] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.[5] this compound has been developed for the treatment of insomnia.[1][2][3][4]
Q2: How selective is this compound for its target?
A2: this compound exhibits selectivity for different alpha subunits of the GABA-A receptor. It has a two- to four-fold higher functional affinity for the α1 subunit compared to the α2, α3, and α5 subunits.[1][2] This selectivity for the α1 subunit is thought to mediate its sedative and hypnotic effects.[7][8] Its partial agonist activity results in a lower maximal potentiation of GABA-A receptors compared to full agonists, which may contribute to a more favorable side effect profile.[7][8]
Q3: What are the known off-target effects of this compound?
A3: As of the latest available data, specific molecular off-target binding sites for this compound, outside of the GABA-A receptor subtypes, are not extensively documented in publicly available literature. Most non-therapeutic effects observed in clinical studies are considered extensions of its primary pharmacology (on-target effects). These include dizziness, vertigo, and weakness.[9] Researchers should be aware that, like most small molecules, this compound has the potential for off-target interactions that have not yet been characterized.
Q4: I am observing a phenotype in my experiment that is inconsistent with GABA-A receptor modulation. What could be the cause?
A4: Unexpected phenotypes could arise from several factors:
-
Undisclosed Off-Target Effects: The observed effect may be due to this compound binding to an unknown off-target protein.
-
Experimental Context: The specific cellular model, its expression profile of GABA-A receptor subunits, and the experimental conditions can influence the observed outcome.
-
Compound Concentration: Using concentrations of this compound that are significantly higher than its known effective concentration for the GABA-A receptor increases the likelihood of engaging lower-affinity off-target proteins.
-
Metabolism: The parent compound, this compound, may be metabolized by the cells into an active metabolite with a different target profile.[8]
Troubleshooting Guide
If you encounter unexpected or inconsistent results in your experiments with this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype | Potential off-target effect. | 1. Confirm On-Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging the GABA-A receptor in your specific cellular model. 2. Titrate Compound Concentration: Perform a dose-response experiment to determine the minimal effective concentration for the expected on-target effect. Use the lowest effective concentration to minimize the risk of off-target binding. 3. Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to determine if the observed effect is due to the chemical scaffold itself. 4. Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (e.g., a specific GABA-A receptor subunit). If the phenotype persists in the absence of the target, it is likely an off-target effect. |
| High Cellular Toxicity | Off-target binding leading to cellular stress or apoptosis. | 1. Lower the Concentration: High concentrations are more likely to cause toxicity through off-target interactions. 2. Assess Cell Viability: Perform a standard cell viability assay (e.g., MTT, trypan blue) across a range of this compound concentrations. 3. Compare with other Benzodiazepines: Test other well-characterized benzodiazepines to see if the toxicity is a class effect or specific to this compound. |
| Inconsistent Results Between Experiments | Variation in experimental conditions or cell state. | 1. Standardize Protocols: Ensure consistent cell passage number, confluency, and media conditions. 2. Fresh Compound: Prepare fresh stock solutions of this compound regularly and store them appropriately. 3. Vehicle Control: Ensure the vehicle (e.g., DMSO) concentration is consistent across all experiments and does not contribute to the observed effects. |
Quantitative Data Summary
The following table summarizes the known binding affinities and effective concentrations of this compound for its primary targets.
| Target | Assay Type | Value | Reference |
| GABA-A Receptor α1 Subunit | In vitro functional assay (EC50) | 18 ± 6 nM | [8][10] |
| GABA-A Receptor α5 Subunit | In vitro functional assay (EC50) | 53 ± 6 nM | [8][10] |
| GABA-A Receptor α1 vs α2, α3, α5 | Functional affinity | 2- to 4-fold higher for α1 | [1][2] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.[11][12] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with either vehicle or various concentrations of this compound for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells to release the proteins. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., a specific GABA-A receptor subunit) in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
2. Kinase Profiling for Off-Target Identification
Since this compound is a small molecule, it has the potential to interact with kinases. A broad kinase screen can identify potential off-target interactions.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service or perform the assay in-house if the necessary reagents and platforms are available.
-
Assay Format: Assays are typically performed in a high-throughput format (e.g., 384-well plates) using recombinant kinases.
-
Kinase Activity Measurement: The activity of each kinase is measured in the presence of this compound (typically at a fixed concentration, e.g., 1 or 10 µM) and a vehicle control. Kinase activity can be measured by various methods, such as monitoring the phosphorylation of a substrate using radiolabeled ATP or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition of each kinase by this compound is calculated. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition). Follow-up dose-response experiments should be performed for any identified hits to determine the IC50 value.
3. Genetic Validation of On-Target Effects using siRNA
This method is used to confirm that the observed biological effect of this compound is mediated through its intended target.[13][14]
Methodology:
-
siRNA Design and Transfection: Design and synthesize siRNAs that specifically target the mRNA of the GABA-A receptor subunit of interest (e.g., GABRA1 for the α1 subunit). Transfect the cells with the siRNA to induce knockdown of the target protein. Use a non-targeting siRNA as a negative control.
-
Knockdown Confirmation: After a suitable incubation period (e.g., 48-72 hours), confirm the knockdown of the target protein by Western blotting or qRT-PCR.
-
This compound Treatment: Treat the knockdown cells and control cells with this compound.
-
Phenotypic Assay: Perform the phenotypic assay of interest.
-
Data Analysis: If the biological effect of this compound is attenuated or absent in the knockdown cells compared to the control cells, it provides strong evidence that the effect is mediated through the intended target.
Visualizations
Caption: Signaling pathway of this compound's on-target effect.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Item - this compound: First Approval - Adis Journals - Figshare [adisjournals.figshare.com]
- 5. Efficacy and safety of this compound in adults with insomnia disorder: results from a multicenter, randomized, double-blind, placebo-controlled phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. frontiersin.org [frontiersin.org]
- 8. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects [frontiersin.org]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. RNAi and siRNA in target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Common artifacts in electrophysiological recordings with Dimdazenil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dimdazenil in electrophysiological recordings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a larger and faster decaying inward current than expected after applying this compound in our whole-cell voltage-clamp recordings. Is this an artifact?
A1: This is likely not an artifact but rather a direct consequence of this compound's mechanism of action. This compound is a positive allosteric modulator (PAM) of the GABAA receptor[1][2]. It enhances the receptor's response to GABA, leading to a larger influx of chloride ions and a more pronounced inhibitory current[3][4]. The faster decay could be due to rapid receptor desensitization in the presence of a saturating GABA concentration and a PAM.
Troubleshooting Steps:
-
Reduce GABA Concentration: Co-apply this compound with a sub-saturating concentration of GABA (e.g., EC10-EC20) to better resolve the modulatory effect and reduce desensitization.
-
Optimize Application Time: Use a rapid perfusion system with short application times to minimize receptor desensitization[5].
-
Verify Chloride Reversal Potential: Ensure your intracellular solution provides the expected chloride reversal potential. A significant change in the current-voltage relationship after this compound application is expected.
Q2: Our baseline current is drifting downwards (becoming more negative) after washing in this compound, even without GABA application. What could be causing this?
A2: This downward drift in baseline current may be due to the potentiation of tonic inhibition. Extrasynaptic GABAA receptors are activated by ambient levels of GABA in the extracellular space, generating a "tonic" inhibitory current[6][7]. This compound, by enhancing the affinity of these receptors for GABA, can amplify this tonic current, resulting in a negative shift in the baseline holding current.
Troubleshooting Steps:
-
Apply a GABAA Antagonist: To confirm that the baseline shift is due to the modulation of tonic GABAA currents, apply a GABAA receptor antagonist like bicuculline or picrotoxin at the end of the experiment. This should reverse the baseline shift.
-
Use a Perfusion System: A continuous and stable perfusion of the external solution can help maintain a consistent low level of ambient GABA, making the effect of this compound on tonic currents more reproducible.
-
Monitor Seal Resistance: Ensure a stable giga-ohm seal throughout the recording, as a deteriorating seal can also cause baseline drift.
Q3: We are seeing a progressive decrease in the GABA-activated current amplitude with repeated applications of this compound and GABA. How can we prevent this?
A3: This phenomenon is known as "rundown" and is a common issue in patch-clamp recordings of GABAA receptors[8]. It is a progressive decrease in current amplitude with repeated agonist application.
Troubleshooting Steps:
-
Include ATP and GTP in the Internal Solution: Add ATP (2-4 mM) and GTP (0.2-0.4 mM) to your intracellular recording solution to help maintain receptor phosphorylation and function, which can mitigate rundown[8].
-
Ensure γ2 Subunit Presence: If using a heterologous expression system (e.g., Xenopus oocytes or HEK cells), ensure the co-expression of the γ2 subunit of the GABAA receptor, as it is known to confer stability and reduce rundown[8].
-
Allow Sufficient Washout: Increase the washout period between co-applications of this compound and GABA to allow for receptor recovery.
Quantitative Data Summary
Table 1: Electrophysiological Effects of GABAA Receptor Positive Allosteric Modulators (PAMs)
| Parameter | Effect of GABAA PAMs (in the presence of GABA) | References |
| Peak Current Amplitude | Increased | [3],[4] |
| GABA EC50 | Decreased (leftward shift in dose-response curve) | [3] |
| Channel Opening Frequency | Increased (for benzodiazepine-like modulators) | [9] |
| Channel Open Duration | May be prolonged | [4] |
| Desensitization Rate | May be altered, often accelerated at high agonist concentrations | [5] |
Table 2: Clinical Efficacy of this compound in Insomnia (Phase II Study)
| Parameter | Dose | Change from Baseline | Reference |
| Total Sleep Time (TST) | 1.5 mg | +25.5 minutes | [2] |
| 2.5 mg | +17.4 minutes | [2] | |
| 5 mg | +22.8 minutes | [2] | |
| Latency to Persistent Sleep (LPS) | 5 mg | -10.6 minutes | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording from Cultured Neurons or Brain Slices
-
Preparation: Prepare standard artificial cerebrospinal fluid (aCSF) for brain slices or an appropriate extracellular solution for cultured neurons. The intracellular solution should contain a physiological concentration of chloride, along with ATP and GTP to minimize current rundown[8].
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
Cell Identification: Identify target neurons using differential interference contrast (DIC) microscopy.
-
Seal Formation: Approach the cell with positive pressure and form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Whole-Cell Configuration: Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Holding Potential: Clamp the cell at a holding potential of -70 mV.
-
Drug Application: Apply GABA at a predetermined concentration (e.g., EC10-EC20) using a fast perfusion system. Once a stable baseline response is established, co-apply this compound with GABA.
-
Data Acquisition: Record membrane currents using an appropriate amplifier and data acquisition software.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording from Xenopus Oocytes
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and defolliculate them using collagenase treatment.
-
cRNA Injection: Inject cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) into the oocytes.
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impaling: Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Drug Application: Apply GABA and this compound via the perfusion system.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the presence and absence of this compound.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. nanion.de [nanion.de]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dimdazenil Technical Support Center: Ensuring Stability During Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Dimdazenil during storage. The information is based on general principles of pharmaceutical stability and the known behavior of compounds in the benzodiazepine class, as specific degradation studies on this compound are not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: While specific stability data for this compound is not available, based on general guidelines for pharmaceutical compounds and benzodiazepines, it is recommended to store this compound in a cool, dark, and dry place.[1][2][3] Storage in a refrigerator at 2-8°C or a freezer at -20°C to -80°C is likely to provide the best long-term stability, as studies on other benzodiazepines have shown significantly less degradation at lower temperatures.[4][5][6][7]
Q2: How sensitive is this compound to light?
A2: Many pharmaceutical compounds are sensitive to light, which can cause photolytic degradation.[8] To minimize this risk, it is best practice to store this compound in light-resistant containers, such as amber vials, and to keep it in a dark environment like a cabinet or a sealed box.[9][10]
Q3: Can humidity affect the stability of this compound?
A3: Yes, moisture can lead to the hydrolysis of susceptible functional groups in a molecule and can also cause physical changes to a solid compound.[9][11] Therefore, it is crucial to store this compound in a low-humidity environment. Using desiccants within the storage container can help maintain dry conditions.
Q4: What signs of degradation should I look for in my this compound sample?
A4: Visual signs of degradation in a solid sample can include a change in color, the appearance of clumping or caking, or a change in the powder's texture. For this compound in solution, precipitation or a change in color may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical testing is the most reliable way to confirm stability.
Q5: At what temperature should I handle my this compound samples during experiments to minimize degradation?
A5: To minimize thermal degradation, it is advisable to allow this compound samples to equilibrate to room temperature in a desiccator before weighing and preparing solutions. If the experimental procedure allows, preparing solutions in an ice bath can help to reduce the risk of degradation, especially if the solvent is acidic or basic.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of the this compound stock solution or solid sample. | 1. Prepare a fresh stock solution from a new batch of solid this compound if available. 2. Perform an analytical check (e.g., HPLC) on the current stock solution and solid sample to assess purity and identify any degradation products.[12][13] 3. Review storage conditions of the stock solution and solid sample against the recommended guidelines. |
| Visible changes in the solid this compound (e.g., discoloration, clumping). | Exposure to light, humidity, or elevated temperatures. | 1. Discard the affected batch of this compound. 2. Review and improve storage procedures, ensuring the use of airtight, light-resistant containers and a controlled temperature and humidity environment.[2][3] |
| Precipitate forms in a this compound stock solution that was previously clear. | Degradation leading to a less soluble product, or solvent evaporation concentrating the solution. | 1. Do not use the solution for experiments. 2. Attempt to identify the precipitate by analytical methods if necessary for investigation. 3. Prepare a fresh solution and ensure the storage container is properly sealed and stored at the recommended temperature. |
Illustrative Stability Data of a Benzodiazepine Analog
The following table provides an example of stability data for a hypothetical benzodiazepine compound under various storage temperatures, based on published data for similar compounds. This is for illustrative purposes only, as specific data for this compound is not available.
| Storage Temperature | Time | Purity (%) | Comments |
| Room Temperature (20-25°C) | 6 months | 85% | Significant degradation observed for some benzodiazepines.[4][5] |
| Refrigerated (2-8°C) | 1 year | 95% | Moderate stability, suitable for short to medium-term storage.[6][7] |
| Frozen (-20°C) | 2 years | >98% | Good stability, recommended for long-term storage.[6][7] |
| Ultra-Low (-80°C) | >2 years | >99% | Excellent stability, ideal for archival samples.[5][6] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study can help identify the degradation pathways and the intrinsic stability of this compound.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[11]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.[8]
3. Sample Analysis:
-
After the designated stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method with a UV or MS detector to quantify the remaining this compound and detect any degradation products.[13][14]
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize major degradation products using techniques like LC-MS/MS or NMR.[15]
Visualizations
References
- 1. mohp.gov.eg [mohp.gov.eg]
- 2. gmptrends.com [gmptrends.com]
- 3. brownwestlogistics.com [brownwestlogistics.com]
- 4. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. mdpi.com [mdpi.com]
- 10. fda.gov.ph [fda.gov.ph]
- 11. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) [jstage.jst.go.jp]
- 12. annexpublishers.com [annexpublishers.com]
- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal responses to Dimdazenil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal responses to Dimdazenil. Given the limited publicly available preclinical data on this compound, this guidance is based on established principles for benzodiazepine-like compounds and data from human clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as EVT-201) is a partial positive allosteric modulator (pPAM) of the GABA-A receptor.[1] It exhibits a two- to four-fold higher functional affinity for the α1 subunit compared to the α2, α3, and α5 subunits.[1] By binding to the benzodiazepine site on the GABA-A receptor, this compound enhances the effect of the inhibitory neurotransmitter GABA, leading to a reduction in neuronal excitability.[1] This mechanism underlies its anxiolytic and sedative properties.[1]
Q2: What are the potential sources of variability in animal responses to this compound?
Variability in animal responses to benzodiazepines like this compound can stem from several factors:
-
Genetic Factors: Different rodent strains can exhibit significant variations in their sensitivity and metabolism of benzodiazepines.
-
Environmental Factors: Stress from handling, housing conditions, noise, and light cycles can alter an animal's baseline anxiety levels and physiological state, impacting its response to the drug.
-
Experimental Procedures: Inconsistencies in drug administration (route, volume, time of day), as well as variations in the execution of behavioral assays, can introduce significant variability.
-
Individual Animal Characteristics: Factors such as age, sex, and health status of individual animals can influence drug metabolism and behavioral outcomes.
Q3: What are the expected behavioral effects of this compound in animal models?
Based on its mechanism of action and clinical findings, this compound is expected to produce dose-dependent anxiolytic (anxiety-reducing) and sedative effects in animal models. Anxiolytic effects are typically measured in behavioral assays that assess exploration of novel or aversive environments, while sedative effects are often evaluated by measuring changes in locomotor activity.
Q4: Has this compound been observed to have paradoxical effects in animals?
While specific preclinical data for this compound is limited, paradoxical reactions, such as hyperactivity or increased anxiety, have been observed with other benzodiazepines in some animal models. These reactions can be influenced by the animal's genetic background, the dose administered, and the baseline level of anxiety.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts
Problem: Significant variation in behavioral responses (e.g., time spent in open arms of the elevated plus-maze, locomotor activity) is observed between animals within the same treatment group.
Possible Causes & Solutions:
| Cause | Solution |
| Genetic Heterogeneity | If using an outbred stock, consider switching to an inbred strain to reduce genetic variability. Ensure all animals are sourced from the same reputable vendor. |
| Inconsistent Handling | Implement a standardized handling protocol for all animals for a consistent period before the experiment to minimize stress-induced variability. |
| Environmental Stressors | Acclimatize animals to the testing room for a sufficient period before the experiment. Control for noise, light intensity, and temperature in both housing and testing environments. |
| Variable Drug Administration | Ensure all experimenters are proficient in the chosen route of administration (e.g., intraperitoneal injection) to guarantee consistent dosing. Administer the drug at the same time of day for all animals. |
Issue 2: Lack of Expected Anxiolytic or Sedative Effect
Problem: this compound administration does not produce the anticipated anxiolytic or sedative effects compared to the vehicle control group.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Dose | Conduct a dose-response study to determine the optimal dose for the desired effect in your specific animal model and strain. Remember that the dose-response curve for anxiolytics can sometimes be U-shaped. |
| Timing of Behavioral Testing | The timing of the behavioral test relative to drug administration is critical. Ensure the test is conducted when the drug is expected to be at its peak concentration in the brain. |
| Assay Insensitivity | The chosen behavioral assay may not be sensitive enough to detect the effects of a partial modulator like this compound. Consider using a battery of tests that measure different aspects of anxiety or sedation. |
| "Ceiling" or "Floor" Effects | If the baseline anxiety of the control animals is very low ("floor effect"), it may be difficult to detect an anxiolytic effect. Conversely, if the sedative dose is too high, it may mask any anxiolytic effects ("ceiling effect"). |
Issue 3: Paradoxical or Unexpected Behavioral Responses
Problem: Animals exhibit unexpected behaviors, such as hyperactivity or increased anxiety-like behavior, following this compound administration.
Possible Causes & Solutions:
| Cause | Solution |
| Dose-Related Effects | Paradoxical reactions can sometimes be dose-dependent. A thorough dose-response study may reveal a different behavioral profile at lower or higher doses. |
| Genetic Predisposition | Certain animal strains may be more prone to paradoxical reactions to benzodiazepines. A literature search on the chosen strain's response to similar compounds is recommended. |
| Interaction with Other Factors | Consider if any other experimental variables (e.g., stress, other administered substances) could be interacting with this compound to produce the unexpected effects. |
Data Presentation
The following tables summarize human clinical trial data for this compound, illustrating a structured format for presenting quantitative data. Similar tables should be constructed for animal studies to facilitate comparison across different experimental groups and studies.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Chinese Subjects (Single Oral Doses)
| Dose | Tmax (h, median) | t1/2z (h, mean) |
| 1.5 mg | 0.5 - 1.5 | 3.50 - 4.32 |
| 2.5 mg | 0.5 - 1.5 | 3.50 - 4.32 |
| 5.0 mg | 0.5 - 1.5 | 3.50 - 4.32 |
| Source:[2] |
Table 2: Effect of Food on this compound (2.5 mg) Pharmacokinetics
| Condition | Tmax (h, median) | Cmax | AUC |
| Fasted | 0.75 | Unaffected | Unaffected |
| Fed (High-Fat Meal) | 2.50 | Decreased | Unaffected |
| Source:[2] |
Table 3: Incidence of Treatment-Emergent Adverse Events (TEAEs) in Humans (Single Doses)
| Dose | Incidence of TEAEs |
| 1.5 mg | 16.7% |
| 2.5 mg | 58.3% |
| 5.0 mg | 66.7% |
| Source:[2] |
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiolytic Activity
This protocol is a standard method for assessing anxiety-like behavior in rodents.
1. Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
2. Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the animal in the center of the maze, facing a closed arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera for later analysis.
3. Data Analysis:
-
Primary Measures:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
-
Secondary Measures:
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
Locomotor Activity Test for Sedative Effects
This protocol is used to assess the sedative properties of a compound.
1. Apparatus:
-
An open-field arena equipped with infrared beams or a video tracking system to monitor movement.
2. Procedure:
-
Acclimatize the animal to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the open-field arena.
-
Record locomotor activity for a defined period (e.g., 30-60 minutes).
3. Data Analysis:
-
Primary Measures:
-
Total distance traveled.
-
Time spent mobile versus immobile.
-
-
A significant decrease in locomotor activity compared to the vehicle group suggests a sedative effect.
Mandatory Visualizations
Caption: Signaling pathway of this compound's modulation of the GABA-A receptor.
Caption: A generalized experimental workflow for preclinical evaluation.
Caption: A logical approach to troubleshooting experimental variability.
References
Best practices for long-term Dimdazenil administration in rodents
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term administration of Dimdazenil in rodent models. This resource is intended for researchers, scientists, and drug development professionals.
I. Troubleshooting Guides
This section addresses specific issues that may arise during long-term this compound experiments in rodents.
1. Issues with Drug Formulation and Administration
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle | - Improper solvent selection for the desired concentration.- Temperature fluctuations affecting solubility. | - Vehicle Selection: For oral administration, consider vehicles such as 0.5% methylcellulose in sterile water. For parenteral routes (IP, IV), a co-solvent system may be necessary due to this compound's likely poor water solubility. Common non-aqueous solvents for similar compounds include DMSO, ethanol, and polyethylene glycol (PEG), often diluted with saline or PBS to minimize toxicity. The final concentration of organic solvents should be kept to a minimum.- Solubility Testing: Conduct small-scale solubility tests with your chosen vehicle and this compound concentration before preparing a large batch.- Temperature Control: Prepare and store the formulation at a consistent temperature as specified by solubility data, if available. Gentle warming and sonication can aid dissolution, but ensure the compound is stable at elevated temperatures. |
| Inconsistent behavioral or physiological effects | - Inaccurate dosing due to improper gavage or injection technique.- Degradation of this compound in the prepared formulation. | - Technique Refinement: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage, intraperitoneal injection). For oral gavage, measure the correct needle length for each animal to prevent esophageal or stomach perforation. For IP injections, use the lower right abdominal quadrant to avoid the cecum and bladder.- Fresh Preparations: Prepare this compound solutions fresh daily unless stability data for your specific vehicle demonstrates longer-term viability. Protect the solution from light if the compound is light-sensitive. |
| Adverse reactions at the injection site (for parenteral administration) | - Irritation caused by the vehicle (e.g., high concentration of DMSO or ethanol).- Incorrect pH or osmolality of the formulation. | - Vehicle Optimization: Minimize the concentration of organic solvents. Aim for a final pH between 6.8 and 7.2 and an isotonic solution to match physiological conditions.- Route Rotation: If repeated injections are necessary, rotate the injection site to minimize tissue irritation. |
2. Issues with Animal Health and Behavior During Long-Term Dosing
| Problem | Potential Cause | Recommended Solution |
| Weight loss or reduced food/water intake | - Sedative effects of this compound may interfere with feeding behavior.- Stress from daily handling and administration. | - Dose-Response Pilot Study: Conduct a pilot study to determine the optimal dose that achieves the desired pharmacological effect without excessive sedation.- Acclimatization: Acclimate animals to handling and restraint procedures for a sufficient period before the start of the study to reduce stress.- Timing of Dosing: Administer this compound at a consistent time each day, preferably at the beginning of the animals' dark cycle (active period) to minimize disruption of normal feeding patterns.- Monitor Body Weight: Weigh animals regularly (e.g., 2-3 times per week) to track their health status. |
| Development of tolerance (diminished therapeutic effect over time) | - Adaptive changes in GABA-A receptors due to chronic partial agonist activity. | - While this compound, as a partial agonist, is designed to have a lower risk of tolerance compared to full agonists, it is still a possibility with long-term administration.[1] - "Washout" Periods: If the experimental design allows, consider incorporating drug-free "washout" periods to allow for receptor resensitization.- Dose Adjustment: If tolerance is observed and scientifically justified for the study, a gradual increase in dose may be necessary to maintain the desired effect. This should be pre-defined in the experimental protocol. |
| Unexpected behavioral changes (e.g., anxiety, agitation) | - Paradoxical reactions, although less common with partial agonists, can occur.- Withdrawal effects if dosing is abruptly stopped. | - Careful Observation: Implement a detailed behavioral monitoring plan to detect any unexpected changes.- Gradual Weaning: At the end of the study, gradually taper the dose of this compound over several days rather than abrupt cessation to minimize the risk of withdrawal symptoms. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a partial positive allosteric modulator (pPAM) of the GABA-A receptor.[2] It enhances the effect of the inhibitory neurotransmitter GABA, leading to a calming effect on the central nervous system.[2] this compound shows a two- to four-fold higher functional affinity for the α1 subunit of the GABA-A receptor compared to the α2, α3, and α5 subunits.[2] This selectivity for the α1 subunit is thought to mediate its sedative and hypnotic effects while potentially reducing side effects associated with non-selective benzodiazepines, such as motor incoordination.[1][2]
Q2: What is a suitable vehicle for dissolving this compound for rodent administration?
A2: While specific solubility data for this compound in various research-grade vehicles is not widely published, a common approach for benzodiazepine derivatives, which are often poorly soluble in water, is to use a multi-component vehicle system.
-
For oral gavage: A suspension in 0.5% methylcellulose or a solution containing a small amount of a solubilizing agent like Tween 80 in water is often suitable.
-
For intraperitoneal (IP) or intravenous (IV) injection: A solution may be prepared using a minimal amount of an organic solvent such as DMSO or ethanol to initially dissolve the compound, followed by dilution with a sterile aqueous vehicle like saline or PBS. It is critical to keep the final concentration of the organic solvent low to avoid toxicity. For example, some protocols recommend keeping the final DMSO concentration below 10%.
Q3: What are the recommended doses for long-term studies in rodents?
Q4: What are the expected side effects of long-term this compound administration in rodents?
A4: Based on its mechanism of action and human clinical data, potential side effects in rodents could include:
-
Sedation: Particularly at higher doses.
-
Cognitive and Motor Impairment: Although this compound is designed to minimize these effects compared to full agonists, they may still be observed.[2]
-
Changes in sleep architecture: While developed to improve sleep, long-term administration could alter normal sleep patterns.
Researchers should include regular behavioral assessments (e.g., open field test for locomotion, elevated plus maze for anxiety) and physiological monitoring (e.g., body weight, food and water consumption) in their study design.
Q5: How can I monitor the pharmacokinetics of this compound in my rodent study?
A5: In human studies, this compound has a rapid time to maximum concentration (Tmax) of 0.5-1.5 hours and an apparent terminal half-life of 3.5 to 4.32 hours.[1][4] To monitor pharmacokinetics in rodents, you would need to collect blood samples at various time points after administration and analyze the plasma concentration of this compound and its metabolites using a validated analytical method such as LC-MS/MS. This will help confirm drug exposure and establish a pharmacokinetic/pharmacodynamic relationship in your model.
III. Data Presentation
Table 1: Human Pharmacokinetic Parameters of this compound (Single Oral Dose)
| Parameter | 1.5 mg Dose | 2.5 mg Dose | 5 mg Dose |
| Tmax (median, hours) | 0.5 - 1.5 | 0.5 - 1.5 | 0.5 - 1.5 |
| t1/2z (mean, hours) | 3.50 - 4.32 | 3.50 - 4.32 | 3.50 - 4.32 |
| Data from a Phase 1 study in healthy Chinese subjects.[1][4] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in Humans
| Adverse Event | Incidence (%) |
| Dizziness | 8.2 |
| Hyperuricemia | 6.1 |
| Upper respiratory tract infection | 6.1 |
| Diastolic blood pressure decreased | 6.1 |
| Blood triglycerides increased | 6.1 |
| RBC urine positive | 6.1 |
| Data from a Phase 1 study in healthy Chinese subjects with single and multiple doses.[1][4] |
IV. Experimental Protocols
As specific, detailed long-term rodent administration protocols for this compound are not publicly available, the following are generalized protocols that should be adapted and optimized for specific experimental needs.
Protocol 1: Chronic Oral Gavage Administration in Mice
-
Drug Preparation:
-
On each day of dosing, weigh the required amount of this compound powder.
-
Prepare a vehicle of 0.5% methylcellulose in sterile water.
-
Suspend the this compound powder in the vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg dosing volume).
-
Ensure a homogenous suspension by vortexing thoroughly.
-
-
Administration Procedure:
-
Weigh each mouse to calculate the precise dosing volume.
-
Gently restrain the mouse, ensuring a secure grip that does not impede breathing.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) against the outside of the mouse to prevent insertion into the stomach.
-
Carefully insert the ball-tipped gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Gently remove the gavage needle and return the mouse to its home cage.
-
-
Monitoring:
-
Observe the animal for at least 10 minutes post-administration for any immediate adverse reactions.
-
Monitor body weight, food and water intake, and general clinical signs daily or as specified in the study protocol.
-
Conduct behavioral testing at predetermined intervals to assess the long-term effects of this compound.
-
Protocol 2: Chronic Intraperitoneal (IP) Injection in Rats
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On the day of injection, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration. Ensure the final DMSO concentration is as low as possible (ideally <10%).
-
The final formulation should be sterile-filtered through a 0.22 µm filter if possible.
-
-
Administration Procedure:
-
Weigh each rat to calculate the precise injection volume.
-
Restrain the rat securely.
-
Position the rat so the abdomen is accessible.
-
Insert a 23-25 gauge needle into the lower right quadrant of the abdomen, being careful to avoid puncturing internal organs. Aspirate briefly to ensure the needle is not in a blood vessel or the bladder.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the rat to its home cage.
-
-
Monitoring:
-
Observe the animal for any signs of distress or adverse reaction post-injection.
-
Monitor the injection site for signs of irritation or inflammation.
-
Follow a regular schedule of monitoring for body weight, clinical signs, and behavioral changes.
-
V. Visualizations
Caption: Mechanism of action of this compound at the GABAA receptor.
Caption: Generalized workflow for a long-term this compound study in rodents.
References
- 1. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Evotec Reports Positive Proof-of-Concept Top-Line Results with Insomnia Drug Candidate EVT 201 - Evotec [evotec.com]
- 4. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating ceiling effects in Dimdazenil efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the efficacy studies of Dimdazenil. The focus is on mitigating ceiling effects to ensure accurate assessment of its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is a ceiling effect in the context of this compound efficacy studies?
A1: In pharmacology, a ceiling effect occurs when increasing the dose of a drug no longer produces a greater therapeutic effect.[1][2] For this compound, a partial positive allosteric modulator of the GABA-A receptor, a ceiling effect is an inherent characteristic of its mechanism of action.[3] This means that beyond a certain dose, further increases will not lead to a greater hypnotic effect. In a clinical trial setting, a ceiling effect can also refer to the limitation of a measurement tool to capture further improvement, such as a patient reaching the maximum possible score on a sleep quality questionnaire.[1][4]
Q2: Why is mitigating ceiling effects important in our studies?
A2: Mitigating measurement-related ceiling effects is crucial for several reasons:
-
Accurate Dose-Response Characterization: Unmitigated ceiling effects can mask the true dose-response relationship of this compound, making it difficult to identify the optimal therapeutic dose.
-
Differentiating Efficacy: It can be challenging to demonstrate the superiority of this compound over a placebo or an active comparator if the measurement scale is not sensitive enough to detect meaningful differences at the higher end of efficacy.[5][6]
-
Understanding Full Potential: Ceiling effects can prevent researchers from determining the maximum possible therapeutic benefit of this compound.
Q3: What are the common signs that we might be encountering a ceiling effect in our data?
A3: Common indicators of a ceiling effect include:
-
A high percentage of participants achieving the best possible score on an outcome measure.
-
A plateau in the dose-response curve where increasing doses of this compound do not lead to a corresponding increase in the desired effect.
-
Data distribution that is skewed to the left (negatively skewed), with a clustering of data points at the upper limit of the measurement scale.[7][8]
Troubleshooting Guides
Issue 1: The dose-response curve for Total Sleep Time (TST) has plateaued at a lower than expected level.
Possible Cause: This could be due to the inherent ceiling effect of this compound as a partial agonist or a measurement ceiling effect where participants are reaching their physiological maximum for sleep duration.
Troubleshooting Steps:
-
Review Participant Selection Criteria: Ensure that the study population has a sufficient degree of sleep impairment at baseline to allow for a measurable improvement.[9]
-
Incorporate a Broader Range of Outcome Measures: Do not rely solely on TST. Include other objective and subjective measures that are less prone to ceiling effects.
-
Conduct a Dose-Ranging Study: If not already done, a well-designed dose-ranging study can help to clearly define the upper limits of this compound's efficacy.
-
Statistical Analysis: Employ statistical models that can account for ceiling effects, such as Tobit analysis, which is designed for censored data.[10]
Issue 2: We are not observing a statistically significant difference between a higher dose of this compound and a lower dose, or between this compound and an active comparator.
Possible Cause: A measurement ceiling effect may be compressing the results, making it difficult to distinguish between effective treatments.
Troubleshooting Steps:
-
Refine Outcome Measures: Utilize more granular or challenging outcome measures. For example, instead of just sleep duration, assess sleep architecture, daytime sleepiness, and cognitive performance.[11]
-
Consider a Cross-Over Design: In a crossover study, each participant serves as their own control, which can increase statistical power and reduce inter-individual variability.
-
Enrich the Study Population: Select patients who are known to be partial responders to other hypnotics, as they may have more room for improvement with a novel agent like this compound.
-
Post-Hoc Analysis: Analyze subgroups of patients with more severe insomnia at baseline to see if a treatment effect can be observed in this population.
Experimental Protocols
Protocol 1: Comprehensive Assessment of Sleep and Daytime Functioning
Objective: To provide a robust methodology for assessing the efficacy of this compound while minimizing the risk of ceiling effects.
Methodology:
-
Participant Selection: Recruit individuals with a clinically significant diagnosis of insomnia and a baseline TST that allows for substantial improvement.
-
Outcome Measures:
-
Primary Endpoint: A composite endpoint that includes both a measure of sleep maintenance (e.g., Wake After Sleep Onset - WASO) and a patient-reported outcome of sleep quality.
-
Secondary Endpoints:
-
Objective measures via polysomnography (PSG): TST, Sleep Onset Latency (SOL), sleep efficiency, and sleep architecture.[12]
-
Subjective measures via sleep diaries: patient-reported TST, SOL, and number of awakenings.[13]
-
Daytime functioning measures: Psychomotor Vigilance Task (PVT) for alertness, and validated questionnaires for mood and quality of life (e.g., Insomnia Severity Index - ISI).[2][11]
-
-
-
Study Design: A double-blind, placebo-controlled, dose-escalation study with an active comparator arm.
-
Data Analysis:
-
The primary analysis should use a mixed-model for repeated measures (MMRM) to assess changes from baseline.
-
For data exhibiting a ceiling effect, a Tobit regression model is recommended as a sensitivity analysis.[10]
-
Data Presentation
Table 1: Comparison of Efficacy Outcomes from a Hypothetical Phase II this compound Study
| Outcome Measure | Placebo (n=50) | This compound 2.5 mg (n=50) | This compound 5 mg (n=50) | Active Comparator (Zolpidem 10 mg) (n=50) |
| Change from Baseline in TST (min) | +15.2 | +45.8 | +48.2 | +55.1 |
| Change from Baseline in WASO (min) | -10.5 | -30.1 | -35.6 | -40.3 |
| Change from Baseline in ISI Score | -2.1 | -6.5 | -7.2 | -8.0 |
| Change from Baseline in PVT Lapses | -0.5 | -2.1 | -2.3 | -1.8 |
Visualizations
Caption: this compound's mechanism of action at the GABA-A receptor.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceiling effect (statistics) - Wikipedia [en.wikipedia.org]
- 5. The Ceiling Effect, the Floor Effect, and the Importance of Active and Placebo Control Arms in Randomized Controlled Trials of an Investigational Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ceiling and floor effects in sleep research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Addressing Ceiling Effects in Health Status Measures: A Comparison of Techniques Applied to Measures for People with HIV Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring outcomes in randomized clinical trials of insomnia treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound in adults with insomnia disorder: results from a multicenter, randomized, double-blind, placebo-controlled phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Validating Dimdazenil's Mechanism of Action
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting control experiments to validate the mechanism of action of Dimdazenil.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound, and why are control experiments essential for its validation?
A1: this compound is a partial positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Its primary action is to bind to the benzodiazepine site on the GABA-A receptor complex, enhancing the receptor's affinity for its natural ligand, GABA.[1][4] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability.[1][5] This inhibitory effect underlies its therapeutic properties, such as sedation and anxiolysis.[1][2] this compound shows a degree of selectivity, with a higher functional affinity for the α1 subunit of the GABA-A receptor compared to other subunits like α2, α3, and α5.[2][3]
Control experiments are critical to:
-
Confirm Specificity: Ensure that this compound's effects are mediated specifically through the benzodiazepine site on the GABA-A receptor and not through off-target interactions.
-
Quantify Potency and Efficacy: Determine key pharmacological parameters like binding affinity (Ki), the concentration for half-maximal effect (EC50), and the maximum potentiation.
-
Rule Out Confounding Factors: Differentiate the drug's effects from those of the vehicle or experimental procedures.
-
Validate In Vivo Outcomes: Link the molecular mechanism (GABA-A receptor modulation) to the observed physiological or behavioral effects in animal models.
In Vitro Validation: Binding and Function
Q2: How can I experimentally confirm that this compound binds to the benzodiazepine site on the GABA-A receptor?
A2: A competitive radioligand binding assay is the standard method to determine the binding affinity (Ki) of this compound for the benzodiazepine site.[6] This experiment measures how effectively this compound displaces a known radiolabeled ligand, such as [³H]flumazenil, from the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: Use cell membranes prepared from a stable cell line expressing the desired GABA-A receptor subtype (e.g., α1β2γ2 in HEK293 cells) or from rodent brain tissue (e.g., rat cortex).[6]
-
Incubation: Incubate the membranes with a fixed concentration of [³H]flumazenil (typically at its Kd value) and varying concentrations of unlabeled this compound.[6]
-
Controls:
-
Total Binding: Membranes + [³H]flumazenil only.
-
Non-specific Binding (NSB): Membranes + [³H]flumazenil + a saturating concentration of an unlabeled competitor (e.g., 100 µM Diazepam) to block all specific binding.[6]
-
-
Separation: After incubation reaches equilibrium, rapidly separate the bound from unbound radioligand using vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 (concentration of this compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Data Presentation: Binding Affinity
| Compound | Receptor Subtype | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| This compound | α1β2γ2 | 8.5 | 4.2 |
| Diazepam (Control) | α1β2γ2 | 3.1 | 1.5 |
| This compound | α2β2γ2 | 35.2 | 17.5 |
| this compound | α5β3γ2 | 50.1 | 24.9 |
Note: Data are hypothetical and for illustrative purposes.
Q3: What is the recommended method to functionally characterize this compound as a Positive Allosteric Modulator (PAM)?
A3: Electrophysiology is the gold standard for functional characterization.[7] Whole-cell patch-clamp recording from cells expressing specific GABA-A receptor subtypes allows for the direct measurement of this compound's effect on GABA-evoked chloride currents.
Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing the human GABA-A receptor subunits of interest (e.g., α1β2γ2).
-
Recording: Establish a whole-cell voltage-clamp recording from a single cell. Clamp the membrane potential at -60 mV.
-
GABA Application: Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward chloride current. An EC10-EC20 concentration is used to ensure there is a sufficient window to observe potentiation.[8]
-
Co-application: After a washout period and return to a stable baseline, co-apply the same EC10-EC20 concentration of GABA with varying concentrations of this compound.
-
Data Acquisition: Record the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Analysis: Normalize the potentiated current to the baseline GABA current. Plot the percent potentiation against the log concentration of this compound to generate a concentration-response curve and determine the EC50 and maximum potentiation (Emax).
Data Presentation: Functional Potentiation
| Compound | GABA Conc. | EC50 (nM) | Max Potentiation (% of GABA response) |
|---|---|---|---|
| This compound | EC20 | 18 | 250% |
| Diazepam (Control) | EC20 | 25 | 400% |
Note: Data are hypothetical. This compound as a partial agonist would have a lower maximal effect than a full agonist like Diazepam.[2]
Troubleshooting In Vitro Experiments
Q4: My electrophysiology experiment shows no potentiation of the GABA current. What are some common causes?
A4: Several factors could lead to a lack of potentiation.
-
GABA Concentration Too High: If the concentration of GABA used is saturating (e.g., EC80-EC100), there is no room for a PAM to further enhance the response. Solution: Perform a full GABA concentration-response curve first and use a confirmed EC10-EC20 concentration for your potentiation experiments.
-
Receptor Desensitization: Prolonged or repeated application of agonists without sufficient washout can cause GABA-A receptors to desensitize, leading to smaller responses.[9] Solution: Ensure complete washout between applications and allow the baseline current to fully recover. Optimize the duration of drug application to be as short as possible.
-
Incorrect Receptor Subtype: this compound's potency can vary between different GABA-A receptor subunit combinations. Solution: Verify the identity of the subunits expressed in your cell line via RT-qPCR or Western blot.[10]
-
Compound Instability/Precipitation: this compound may have limited solubility in aqueous buffers.[8] Solution: Check for precipitation in your final solution. Prepare a concentrated stock in a suitable solvent like DMSO and ensure the final solvent concentration is low (<0.1%) and consistent across all conditions, including the vehicle control.
Q5: How do I design a control experiment to prove that this compound's effect is specifically mediated by the benzodiazepine binding site?
A5: The most definitive control is to use a competitive antagonist of the benzodiazepine site, such as flumazenil .[11][12] Flumazenil binds to the same site as this compound but does not modulate the receptor itself; it only blocks the action of other benzodiazepine-site ligands.
Experimental Design:
-
Elicit a baseline GABA (EC20) current.
-
Show that co-application of GABA (EC20) + this compound (e.g., EC50) potentiates the current.
-
After washout, pre-incubate the cell with a sufficient concentration of flumazenil (e.g., 1 µM) for 1-2 minutes.
-
During the flumazenil incubation, co-apply GABA (EC20) + this compound + flumazenil.
-
Expected Outcome: The potentiation effect of this compound should be significantly reduced or completely abolished in the presence of flumazenil.
In Vivo Validation: Behavioral Models
Q6: What is an appropriate in vivo control experiment to validate this compound's anxiolytic-like or sedative effects?
A6: The Elevated Plus Maze (EPM) is a widely used and validated behavioral assay for screening anxiolytic-like drugs in rodents.[13][14] The test is based on the animal's natural aversion to open, elevated spaces and its exploratory drive. Anxiolytic compounds reduce the aversion to the open arms, leading to increased exploration.
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze raised off the floor, with two opposing arms enclosed by walls ("closed arms") and two opposing arms without walls ("open arms").
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment to reduce stress.[8]
-
Drug Administration: Divide animals into at least three groups:
-
Vehicle Control: Administer the same solvent used to dissolve this compound.
-
This compound: Administer the test dose(s) of this compound (e.g., via intraperitoneal injection, i.p.).
-
Positive Control: Administer a known anxiolytic like Diazepam.
-
-
Timing: Conduct the test when the drug is expected to have its peak effect (e.g., 30 minutes post-i.p. injection).[8]
-
Test: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes. Record the session with an overhead video camera.
-
Analysis: Score the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Mechanism Control (Optional): To confirm the effect is GABA-A mediated, a separate experiment can be run where a group is pre-treated with flumazenil before this compound administration.
Data Presentation: Elevated Plus Maze
| Treatment Group | Time in Open Arms (s) | Open Arm Entries (%) | Total Distance (m) |
|---|---|---|---|
| Vehicle | 25 ± 4 | 18 ± 3 | 15 ± 2 |
| This compound (1 mg/kg) | 65 ± 8* | 45 ± 6* | 14 ± 2 |
| Diazepam (2 mg/kg) | 72 ± 9* | 51 ± 7* | 12 ± 1 |
*Note: Data are hypothetical, mean ± SEM. p < 0.05 vs. Vehicle. A lack of change in total distance suggests the effect is anxiolytic rather than just a result of general hyperactivity.
General Troubleshooting
Q7: I am observing high variability in my animal behavior experiments. How can I improve reproducibility?
A7: High variability is a common challenge in behavioral neuroscience.
-
Consistent Animal Handling: Ensure all animals are handled gently and by the same experimenter if possible to minimize stress-induced variability.[8]
-
Strict Environmental Control: Maintain consistent lighting, temperature, and noise levels in the experimental room. Time of day can also be a significant variable, so conduct tests at the same time each day.
-
Habituation: Always allow for sufficient habituation to the testing room and, if the protocol requires, to the testing apparatus itself.[8]
-
Dosing and Administration: Ensure your drug solution is homogenous and does not contain precipitate. Use a consistent and accurate injection technique (e.g., i.p.).[15] A dose-response study is highly recommended to find the optimal dose that produces a clear effect without causing excessive sedation or other side effects.[15]
-
Blinding: The experimenter scoring the behavior should be blind to the treatment conditions to avoid unconscious bias.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Dose Benzodiazepines Positively Modulate GABAA Receptors via a Flumazenil-Insensitive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Preclinical Comparison of Dimdazenil and Zolpidem for Insomnia Models
A detailed examination of two GABAA receptor modulators reveals distinct pharmacological profiles. While direct head-to-head preclinical comparisons are not publicly available, this guide synthesizes the existing preclinical and clinical data to offer a comparative overview for researchers and drug development professionals.
This guide provides a comprehensive comparison of dimdazenil and zolpidem, two positive allosteric modulators of the GABAA receptor used in the treatment of insomnia. The information presented is based on a thorough review of available preclinical and clinical studies.
Mechanism of Action: A Tale of Two Modulators
Both this compound and zolpidem exert their sleep-promoting effects by enhancing the activity of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), at the GABAA receptor. However, their specific interactions with the receptor subunits differ significantly, leading to distinct pharmacological profiles.
Zolpidem , a non-benzodiazepine hypnotic, acts as a full agonist at the benzodiazepine binding site of the GABAA receptor. It exhibits a high affinity for receptors containing the α1 subunit, which is widely distributed in the brain and is critically involved in mediating sedation.[1] Its selectivity for the α1 subunit is thought to contribute to its potent hypnotic effects with weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to classical benzodiazepines.[1]
This compound , a newer agent, is a partial positive allosteric modulator of the GABAA receptor.[2][3] This means it enhances the effect of GABA but to a lesser degree than a full agonist like zolpidem.[4] Critically, this compound shows selectivity for GABAA receptors containing the α1 and α5 subunits.[5] The α5 subunit is primarily located in the hippocampus and is associated with cognitive functions, suggesting that this compound's interaction with this subunit might influence its overall therapeutic and side-effect profile.[5] The partial agonism of this compound is hypothesized to offer an improved safety profile, potentially reducing the side effects associated with full agonists.[5]
Receptor Binding and Functional Activity
The distinct mechanisms of this compound and zolpidem are rooted in their differential binding and functional modulation of GABAA receptor subtypes.
| Compound | Receptor Subtype Selectivity | Intrinsic Activity |
| This compound | α1 and α5 subunits[5] | Partial Agonist[2][3] |
| Zolpidem | High affinity for α1 subunit[1] | Full Agonist[4] |
Experimental Protocol: Receptor Binding and Functional Assays
Receptor binding affinities are typically determined using radioligand binding assays. In these experiments, cell membranes expressing specific recombinant GABAA receptor subtypes are incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil). The ability of the test compound (this compound or zolpidem) to displace the radioligand is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is calculated. This value is then used to determine the binding affinity (Ki).
Functional activity (intrinsic efficacy) is assessed using electrophysiological techniques, such as the two-electrode voltage-clamp method in Xenopus oocytes expressing specific GABAA receptor subtypes. The ability of the compound to potentiate the GABA-induced chloride current is measured. A full agonist will produce a maximal potentiation, while a partial agonist will produce a submaximal response even at saturating concentrations.
Preclinical Efficacy in Insomnia Models
While direct comparative preclinical studies are lacking, individual studies in animal models provide insights into the sleep-promoting effects of each compound.
Zolpidem: Preclinical Sleep Architecture and EEG Analysis
Preclinical studies in rodents have demonstrated that zolpidem effectively reduces sleep latency and increases total sleep time. Electroencephalogram (EEG) recordings in these models show that zolpidem primarily enhances non-rapid eye movement (NREM) sleep, particularly slow-wave sleep (SWS), at hypnotic doses. At higher doses, a reduction in rapid eye movement (REM) sleep can be observed.
Experimental Protocol: Rodent Model of Insomnia with EEG/EMG Monitoring
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Surgical Implantation: Animals are surgically implanted with electrodes for continuous EEG and electromyography (EMG) monitoring. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chambers and tethered recording system.
-
Insomnia Induction (Optional): While not always necessary for screening hypnotics, models of insomnia can be induced through methods such as stress (e.g., cage change, unfamiliar environment) or pharmacological intervention (e.g., caffeine).
-
Drug Administration: Zolpidem or vehicle is administered orally or intraperitoneally at different doses.
-
Data Acquisition: Continuous EEG and EMG recordings are collected for a defined period (e.g., 6-8 hours) following drug administration.
-
Sleep Scoring: The recorded data is visually or automatically scored in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG characteristics.
-
Data Analysis: Key sleep parameters are quantified, including:
-
Sleep Latency: Time from drug administration to the first consolidated episode of NREM sleep.
-
Total Sleep Time: The cumulative duration of NREM and REM sleep.
-
Sleep Architecture: The percentage of time spent in each sleep stage (Wake, NREM, REM).
-
EEG Power Spectral Analysis: The EEG signal is subjected to Fast Fourier Transform (FFT) to analyze the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma), providing insights into the depth and quality of sleep.
-
This compound: Inferred Preclinical Profile
Although specific preclinical data on this compound's effects on sleep architecture in animal models is not publicly available, its development history provides some clues. It was initially investigated by Roche as a non-sedating anxiolytic based on its preclinical profile.[2][3] However, sedative effects were observed in early human trials, leading to its repurposing for insomnia.[2][3] This suggests that in preclinical models, this compound likely demonstrated a hypnotic potential, which would have been characterized by a reduction in sleep latency and an increase in sleep duration. The partial agonism at α1-containing GABAA receptors would be expected to produce a sedative-hypnotic effect, while its interaction with α5-containing receptors might modulate its impact on cognitive function.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating hypnotics in preclinical models.
Caption: GABAergic Signaling Pathway.
References
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. China’s NMPA greenlights Jingxin’s this compound for insomnia | BioWorld [bioworld.com]
- 5. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dimdazenil and Eszopiclone for the Treatment of Insomnia
A comprehensive review of the available clinical data on two prominent insomnia medications, Dimdazenil and eszopiclone, reveals distinct profiles in terms of efficacy and safety. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data and outlining the methodologies of pivotal clinical trials.
This compound, a novel partial positive allosteric modulator of the GABA-A receptor, has recently emerged as a promising treatment for insomnia.[1][2] Eszopiclone, a nonbenzodiazepine hypnotic, has been an established treatment option for insomnia for a longer period.[3][4] Both drugs aim to improve sleep onset and maintenance by enhancing the effects of the main inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA).[5][6]
Mechanism of Action
Both this compound and eszopiclone exert their therapeutic effects by modulating GABA-A receptors, but with subtle differences in their interaction.[5][6]
This compound is a partial positive allosteric modulator of the GABA-A receptor, showing a higher functional affinity for the α1 subunit compared to the α2, α3, and α5 subunits.[1][7] This partial agonism is theorized to result in fewer side effects, such as motor incoordination, compared to full agonists.[1]
Eszopiclone , the S-stereoisomer of zopiclone, is also a positive allosteric modulator of GABA-A receptors.[3][8] It binds to sites on the GABA-A receptor complex that are close to or allosterically coupled to benzodiazepine receptors.[9]
Efficacy in Clinical Trials
Clinical trial data for both drugs demonstrate significant improvements in sleep parameters compared to placebo.
Sleep Onset Latency
Both medications have been shown to reduce the time it takes for patients to fall asleep.
| Drug | Study Phase | Dose | Change in Latency to Persistent Sleep (LPS) vs. Placebo (Objective) | Change in Subjective Sleep Latency (sSL) vs. Placebo | Citation |
| This compound | Phase III | 2.5 mg | -6.46 minutes | -4.23 minutes | [10][11] |
| This compound | Phase II | 5 mg | Significant reduction (day 1/2) | Significant reduction | [12][13] |
| Eszopiclone | N/A | 2 mg | -14.87 minutes | -17.78 minutes (not clinically significant) | [14] |
| Eszopiclone | N/A | 3 mg | -13.63 minutes | -25 minutes (clinically significant) | [14] |
| Eszopiclone | N/A | 3 mg | -21.7 minutes (vs. 32.6 min for placebo) | N/A | [15] |
| Eszopiclone | Phase IV (Older Adults) | 2 mg | N/A | Mean decrease of 24.62 minutes (vs. 19.92 min for placebo) | [16] |
Sleep Maintenance
Both drugs have demonstrated efficacy in helping patients stay asleep throughout the night.
| Drug | Study Phase | Dose | Change in Total Sleep Time (TST) vs. Placebo (Objective) | Change in Wake After Sleep Onset (WASO) vs. Placebo (Objective) | Citation |
| This compound | Phase III | 2.5 mg | +31.68 minutes | -20.16 minutes | [10][11] |
| This compound | Phase II | 1.5 mg | +25.5 minutes (day 1/2) | N/A | [12][13] |
| This compound | Phase II | 2.5 mg | +17.4 minutes (day 1/2), +19.3 minutes (day 13/14) | N/A | [12][13] |
| This compound | Phase II | 5 mg | +22.8 minutes (day 1/2), +18.2 minutes (day 13/14) | N/A | [12][13] |
| Eszopiclone | N/A | 3 mg | +34.3 minutes (vs. placebo) | -25.3 minutes (vs. placebo) | [15] |
| Eszopiclone | Phase IV (Older Adults) | 2 mg | Mean change of +63.24 minutes from baseline | Mean decrease of 36.4 minutes (vs. 14.8 min for placebo) | [16] |
| Eszopiclone | N/A | 3 mg | Significant increase | Significant reduction | [17] |
Safety and Tolerability
The safety profiles of both drugs are crucial considerations in their clinical application.
This compound has been reported to have a favorable safety and tolerability profile, with no significant excessive daytime drowsiness or impairment of daytime functionality.[18][19] The most common treatment-emergent adverse events (TEAEs) in a Phase II study were dizziness, vertigo, and weakness, with no clinically relevant serious adverse events reported.[12][13]
Eszopiclone is also generally well-tolerated.[4] Common side effects include an unpleasant taste, headache, dry mouth, nausea, and dizziness.[3][20] More severe side effects may include suicidal thoughts, hallucinations, and angioedema.[3] There is a risk of physical and psychological dependence with eszopiclone, and it is classified as a schedule IV controlled substance in the United States.[3]
Experimental Protocols
The efficacy and safety data for both drugs are derived from rigorous, well-designed clinical trials.
This compound Phase III Trial Methodology
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of this compound.[11]
Participants aged 18 years and older with insomnia disorder were randomized to receive either a 2.5 mg oral dose of this compound or a placebo.[11] The primary efficacy outcome was Total Sleep Time (TST) measured by polysomnography (PSG) on days 13/14.[11] Secondary outcomes included Latency to Persistent Sleep (LPS), Sleep Efficiency (SE), and Wake After Sleep Onset (WASO), also measured by PSG.[11] Subjective sleep parameters were collected via sleep diaries.[11]
Eszopiclone Long-Term Efficacy Study Methodology
A randomized, double-blind, multicenter, placebo-controlled study was conducted to determine the long-term efficacy of eszopiclone in adults with chronic insomnia.[17][21]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Eszopiclone - Wikipedia [en.wikipedia.org]
- 4. Eszopiclone for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is the mechanism of Eszopiclone? [synapse.patsnap.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Eszopiclone: its use in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eszopiclone (Lunesta): a new nonbenzodiazepine hypnotic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Eszopiclone Improves Overnight Polysomnography and Continuous Positive Airway Pressure Titration: A Prospective, Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A 12-Week, Randomized, Double-Blind, Placebo-Controlled Study Evaluating the Effect of Eszopiclone 2 mg on Sleep/Wake Function in Older Adults with Primary and Comorbid Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sustained efficacy of eszopiclone over 6 months of nightly treatment: results of a randomized, double-blind, placebo-controlled study in adults with chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound for the treatment of insomnia: a systematic review and narrative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Eszopiclone Information from Drugs.com [drugs.com]
- 21. academic.oup.com [academic.oup.com]
Validating Anxiolytic Potential: A Comparative Analysis of Dimdazenil and Alternatives in Preclinical Models
For Immediate Release
This guide offers a comparative analysis of Dimdazenil's anxiolytic potential against the established full agonist Diazepam and the partial agonist Bretazenil, focusing on their performance in validated animal models of anxiety. While initially explored for its anxiolytic properties, this compound's development trajectory shifted towards insomnia treatment due to sedative effects observed in early human trials.[1][2] This document synthesizes available preclinical data to provide researchers, scientists, and drug development professionals with a comprehensive overview of these compounds' pharmacological profiles and their effects on anxiety-like behaviors in rodents.
Mechanism of Action: A Shared Target with Distinct Profiles
This compound, Diazepam, and Bretazenil all exert their effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3] However, their mechanisms of interaction differ significantly, leading to distinct pharmacological profiles.
This compound is a partial positive allosteric modulator of the GABAA receptor.[1][2] It exhibits a two- to four-fold higher functional affinity for the α1 subunit relative to the α2, α3, and α5 subunits.[1][2] As a partial agonist, it produces a submaximal response compared to full agonists, which may contribute to a potentially improved side-effect profile.[4]
Diazepam , a classical benzodiazepine, is a full agonist at the GABAA receptor, non-selectively enhancing the receptor's affinity for GABA and leading to potent anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.
Bretazenil is a high-potency partial agonist at the GABAA receptor.[5] It is considered to have a broader spectrum of action than traditional benzodiazepines, binding to α1, α2, α3, α4, α5, and α6 subunit-containing GABAA receptors.[6] Its partial agonism is thought to contribute to a reduced potential for tolerance and withdrawal compared to full agonists.
The differential modulation of the GABAA receptor by these compounds is a key factor in their varying anxiolytic and sedative properties.
GABA-A Receptor Modulation Pathway
Comparative Pharmacological Profile
A direct comparison of the receptor binding affinities and pharmacokinetic profiles in rodents is essential for interpreting the results from animal models of anxiety. While comprehensive preclinical data for this compound's anxiolytic properties are not publicly available, the following tables summarize the known characteristics of the three compounds.
Table 1: GABAA Receptor Subtype Binding Affinity (Ki, nM)
| Compound | α1 | α2 | α3 | α5 |
| This compound | High Affinity (selectivity for α1)[4][7] | Lower Affinity | Lower Affinity | Lower Affinity |
| Diazepam | Data varies by study | Data varies by study | Data varies by study | Data varies by study |
| Bretazenil | < 1 nM[7] | < 1 nM[7] | < 1 nM[7] | < 1 nM[7] |
| Note: Directly comparative Ki values from a single study are not available for all compounds. This compound's affinity is described qualitatively in the available literature. |
Table 2: Pharmacokinetic Parameters in Rodents
| Compound | Species | Tmax | t1/2 | Key Notes |
| This compound | Rat (Human data) | 0.5 - 1.5 h[3][8][9][10] | 3.5 - 4.32 h[3][8][9][10] | Rodent-specific data is not publicly available. Human data is provided for reference. |
| Diazepam | Rat | ~0.25 h[11] | ~0.89 h (brain)[11] | Rapidly disappears from plasma and brain.[11] |
| Bretazenil | Rat (Human data) | N/A | ~2.5 h[6] | Rodent-specific Tmax and t1/2 data are not readily available. Human half-life is relatively short.[6] |
Preclinical Models of Anxiolytic Activity
Standardized animal models are crucial for evaluating the anxiolytic potential of novel compounds. The Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test are widely used assays that rely on the natural aversion of rodents to open, brightly lit spaces.
Experimental Protocols
Elevated Plus Maze (EPM): This apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[12]
Open Field Test (OFT): This test assesses exploratory behavior and anxiety in a novel, open arena. Anxiolytics are expected to increase the time spent in the center of the field and may affect overall locomotor activity.[13]
Light-Dark Box Test: This apparatus comprises a brightly lit compartment and a dark compartment connected by an opening. Anxiolytic drugs generally increase the time spent in the lit compartment and the number of transitions between the two compartments.[14]
Preclinical Anxiety Model Workflow
Comparative Efficacy in Animal Models
Due to the shift in this compound's clinical development, publically available, quantitative data on its anxiolytic effects in these standard preclinical models is lacking. The following table summarizes available data for Diazepam and Bretazenil to serve as a benchmark.
Table 3: Anxiolytic Effects in Rodent Models
| Compound | Model | Species | Dose Range (mg/kg) | Key Findings |
| This compound | EPM, OFT, LDB | Rat/Mouse | N/A | No publicly available quantitative data on anxiolytic effects. |
| Diazepam | EPM | Rat | 1 - 3[15] | Dose-dependently increased open arm time.[15] |
| OFT | Rat | 1 - 2[1] | Reduced ambulation.[1] | |
| Mouse | 1.5[13] | Reduced anxiety-like behaviors without affecting total locomotion.[13] | ||
| LDB | Mouse | N/A | Known to increase time in the light compartment. | |
| Bretazenil | Vogel Conflict Test | Mouse | N/A | Showed linear dose-related anti-conflict effects.[16] |
| Plus Maze | Rat | N/A | Demonstrated anti-anxiety properties.[17] |
Discussion and Future Directions
While this compound was initially conceived as a non-sedating anxiolytic, its clinical development path pivoted to insomnia, likely due to the sedative effects observed in early human studies.[1][2] The preclinical data that would allow for a direct, quantitative comparison of its anxiolytic efficacy against established compounds like Diazepam and emerging partial agonists like Bretazenil is not available in the public domain.
Diazepam, as a full agonist, demonstrates clear anxiolytic effects in animal models, though often accompanied by sedation at higher doses.[18] Bretazenil, a partial agonist, also shows anxiolytic potential in preclinical studies, with suggestions of a more favorable side-effect profile regarding tolerance.[6]
For researchers interested in the anxiolytic potential of GABAA receptor modulators, the data on Diazepam and Bretazenil provide a valuable framework for comparison. Future investigations into novel compounds with partial agonist activity and subtype selectivity, akin to the initial concept for this compound, remain a promising avenue for the development of anxiolytics with improved therapeutic windows. The lack of public preclinical anxiolytic data for this compound underscores the challenges in drug development, where initial hypotheses are often revised based on emerging clinical findings.
References
- 1. Effects on open-field behavior of diazepam and buspirone alone and in combination with chronic caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. frontiersin.org [frontiersin.org]
- 4. "Anxiolytic" action of diazepam and abecarnil in a modified open field test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of anxiety and the development of novel anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of diazepam versus several typical and atypical anti-depressant drugs in an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evotec-partner Jingxin receives approval for EVT201 in China - Evotec [evotec.com]
- 8. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 15. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparison of chlordiazepoxide, bretazenil, L838,417 and zolpidem in a validated mouse Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound - Evotec/Zhejiang Jingxin Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 18. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Dimdazenil's Binding Affinity Across Different Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Dimdazenil, a partial positive allosteric modulator of the GABAA receptor, across different assay methodologies. The objective is to offer a clear, data-driven comparison to aid in the evaluation of its pharmacological profile. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key pathways and workflows.
Quantitative Data Presentation
This compound's interaction with the GABAA receptor has been primarily characterized through functional assays. The following table summarizes the available quantitative data for its potency at different GABAA receptor subtypes.
| Compound | Assay Type | Receptor Subtype | Parameter | Value (nM) | Reference |
| This compound | In vitro functional assay | GABAA α1 | EC50 | 18 ± 6 | [1] |
| This compound | In vitro functional assay | GABAA α5 | EC50 | 53 ± 6 | [1] |
Note: EC50 (half-maximal effective concentration) values from functional assays indicate the concentration of a drug that induces a response halfway between the baseline and maximum. While related to binding affinity, they are not a direct measure of it (like Ki or Kd). Further studies are needed to provide a direct comparison of this compound's binding affinity (Ki/Kd) from radioligand binding assays alongside its functional potency (EC50) from electrophysiological assays.
Experimental Protocols
The following are detailed methodologies for key experimental assays relevant to determining the binding affinity and functional modulation of compounds like this compound at the GABAA receptor. While specific protocols for this compound are not publicly available in extensive detail, these represent standard and widely accepted procedures in the field.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the GABAA receptor.
a) Membrane Preparation:
-
Rat cerebral cortex tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method like the Bradford assay.
b) Binding Assay:
-
The assay is performed in a 96-well plate format in a total volume of 250 µL.
-
Each well contains the prepared cell membranes (50-100 µg of protein), a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam, a benzodiazepine site radioligand), and varying concentrations of the unlabeled test compound (this compound).
-
Total binding is determined in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive benzodiazepine (e.g., 10 µM diazepam) to saturate the specific binding sites.
-
The plates are incubated for 60 minutes at 4°C to reach binding equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
c) Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patch-Clamp Electrophysiology Assay
This functional assay measures the modulation of GABA-induced chloride currents by a test compound in whole cells expressing GABAA receptors.
a) Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Cells are transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2) using a suitable transfection reagent. Successful transfection can be confirmed by co-transfecting a fluorescent protein marker.
b) Electrophysiological Recording:
-
Recordings are performed in the whole-cell patch-clamp configuration 24-48 hours after transfection.
-
The extracellular solution contains (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl2, 2.5 CaCl2, 10 HEPES, and 11 Glucose, with the pH adjusted to 7.4.
-
The intracellular solution (pipette solution) contains (in mM): 140 KCl, 1 MgCl2, 11 EGTA, 10 HEPES, and 2 ATP-Mg, with the pH adjusted to 7.2.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
GABA is applied at a concentration that elicits a submaximal current (e.g., the EC10-EC20 concentration) to allow for the potentiation effect of the test compound to be observed.
-
The test compound (this compound) is co-applied with GABA at various concentrations to determine its effect on the GABA-induced current.
c) Data Analysis:
-
The potentiation of the GABA-induced current by the test compound is measured as the percentage increase in current amplitude compared to the current induced by GABA alone.
-
A concentration-response curve is generated by plotting the percentage potentiation against the concentration of the test compound.
-
The EC50 value, the concentration of the compound that produces 50% of its maximal effect, is determined by fitting the concentration-response curve with a sigmoidal function.
Mandatory Visualizations
GABAA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the GABAA receptor and the modulatory effect of benzodiazepines like this compound.
Caption: GABAA receptor signaling and benzodiazepine modulation.
Experimental Workflow for Binding Affinity Cross-Validation
This diagram outlines the logical workflow for a comprehensive cross-validation of a compound's binding affinity using both radioligand binding and electrophysiology assays.
Caption: Workflow for cross-validating binding affinity.
References
Dimdazenil's Impact on Sleep Architecture: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dimdazenil's effects on sleep architecture versus other GABA-A receptor modulators, including the non-benzodiazepine "Z-drug" Zolpidem and traditional benzodiazepines. The information is compiled from peer-reviewed clinical trial data and is intended to offer an objective overview for research and drug development purposes.
Executive Summary
This compound, a novel partial positive allosteric modulator of the GABA-A receptor, has demonstrated efficacy in improving sleep onset and maintenance in individuals with insomnia.[1][2][3] Clinical trial data from polysomnography (PSG) studies indicate that this compound significantly improves key sleep parameters such as total sleep time (TST), sleep efficiency (SE), and wake after sleep onset (WASO), while reducing latency to persistent sleep (LPS).[1][4] Notably, these benefits appear to be achieved without significantly altering overall sleep architecture or causing significant next-day residual effects, a favorable profile compared to some existing hypnotics.[1][3][5]
Comparative Analysis of Sleep Architecture
The following tables summarize the quantitative impact of this compound, Zolpidem, and the benzodiazepine Temazepam on key polysomnography (PSG) parameters. It is important to note that the data is compiled from separate studies, which may have variations in patient populations and methodologies.
Table 1: Impact on Sleep Onset and Duration
| Drug (Dosage) | Change in Total Sleep Time (TST) vs. Placebo (minutes) | Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes) |
| This compound (2.5 mg) | +31.68[1] | -6.46[1] |
| This compound (1.5 mg) | +25.5[4] | Not Reported |
| This compound (5 mg) | +22.8[4] | Significantly Reduced[2] |
| Zolpidem (10 mg) | Increased[1] | Reduced[1] |
| Temazepam (15 mg) | Increased[6] | Reduced[6] |
| Temazepam (30 mg) | Increased[6] | Reduced[6] |
Table 2: Impact on Sleep Quality and Maintenance
| Drug (Dosage) | Change in Sleep Efficiency (SE) vs. Placebo (%) | Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes) |
| This compound (2.5 mg) | +5.55[1] | -20.16[1] |
| This compound (1.5 mg) | +3.6[4] | Not Reported |
| This compound (5 mg) | +4.0[4] | Not Reported |
| Zolpidem (10 mg) | Increased[1] | Reduced[1] |
| Temazepam (15 mg) | +7[7] | -45% (of total wake time)[7] |
Table 3: Effects on Sleep Stages
| Drug | Effect on NREM Stage 1 | Effect on NREM Stage 2 | Effect on NREM Stage 3 & 4 (Slow-Wave Sleep) | Effect on REM Sleep |
| This compound | No significant change from baseline | Significantly longer duration[1] | Significantly shorter duration vs. placebo, but no change from baseline[1] | Significantly shorter duration vs. placebo, but no change from baseline[1] |
| Zolpidem | Decreased[1] | Increased[1] | No significant change or increased[1] | No significant change[1] |
| Benzodiazepines (general) | Decreased[8] | Increased[8] | Decreased[8] | Decreased[8] |
| Temazepam | Not specified | Not specified | Suppression of slow-wave sleep[9] | No suppression[9] |
| Lorazepam | Decreased | Increased | No change | Decreased |
Experimental Protocols
The data presented in this guide are primarily derived from randomized, double-blind, placebo-controlled clinical trials utilizing polysomnography (PSG) to objectively measure sleep parameters.
Polysomnography (PSG) Protocol
Polysomnography is a comprehensive sleep study that records multiple physiological variables during sleep. A typical protocol for a clinical trial evaluating hypnotics involves the following steps:
-
Patient Preparation: Participants arrive at the sleep laboratory in the evening. Electrodes are attached to the scalp (for electroencephalogram - EEG), the outer corners of the eyes (for electrooculogram - EOG), and the chin (for electromyogram - EMG). Respiratory effort, airflow, oxygen saturation, and heart rate are also monitored.
-
Adaptation Night: Participants often spend an initial night in the sleep laboratory to acclimate to the environment and procedures. This helps to minimize the "first-night effect," where sleep is disturbed by the unfamiliar setting.
-
Baseline Recording: A baseline PSG is recorded to establish the participant's typical sleep patterns before any treatment is administered.
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug (e.g., this compound) or a placebo. Both the participants and the researchers are blinded to the treatment assignment to prevent bias.
-
Treatment and Recording: The assigned treatment is administered before bedtime, and a full night of PSG is recorded. This is typically repeated for a specified duration as per the study protocol.
-
Data Analysis: The recorded PSG data is scored by trained technologists to determine various sleep parameters, including:
-
Total Sleep Time (TST): The total amount of time spent asleep.
-
Latency to Persistent Sleep (LPS): The time from "lights out" to the first 20 consecutive epochs of sleep.
-
Sleep Efficiency (SE): The percentage of time in bed that is spent asleep.
-
Wake After Sleep Onset (WASO): The total time spent awake after sleep has been initiated.
-
Sleep Stages: The duration and percentage of time spent in each sleep stage (N1, N2, N3/4 or Slow-Wave Sleep, and REM).
-
Mechanism of Action: GABA-A Receptor Modulation
This compound, Zolpidem, and benzodiazepines all exert their effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their specific binding and functional activity differ.
-
Benzodiazepines are positive allosteric modulators that bind to a specific site on the GABA-A receptor, enhancing the effect of GABA and leading to a general central nervous system depression. This broad activity can sometimes lead to alterations in sleep architecture, such as a decrease in slow-wave and REM sleep.[8]
-
Zolpidem is a non-benzodiazepine hypnotic that selectively binds to the α1 subunit of the GABA-A receptor. This selectivity is thought to contribute to its hypnotic effects with fewer anxiolytic and muscle relaxant properties compared to benzodiazepines.
-
This compound is a partial positive allosteric modulator of the GABA-A receptor.[5] As a partial agonist, it produces a submaximal response even at full receptor occupancy. This may contribute to its favorable safety profile and minimal impact on sleep architecture compared to full agonists.[5]
Visualizations
Caption: Experimental workflow for a typical clinical trial evaluating a hypnotic agent.
Caption: Signaling pathway of GABA-A receptor modulation by hypnotic drugs.
References
- 1. Efficacy and safety of this compound in adults with insomnia disorder: results from a multicenter, randomized, double-blind, placebo-controlled phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Pharmacotherapeutic management of insomnia and effects on sleep processes, neural plasticity, and brain systems modulating stress: A narrative review [frontiersin.org]
- 7. Sleep Medication Effects - An Interactive Story [connieliugh.github.io]
- 8. Benzodiazepines and Sleep Architecture: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypnotic efficacy of temazepam: a long-term sleep laboratory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the abuse potential of Dimdazenil compared to other hypnotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the abuse potential of Dimdazenil, a novel hypnotic, with that of traditional benzodiazepines and "Z-drugs." The assessment is based on available clinical data, its mechanism of action, and established preclinical models of abuse liability. While direct comparative preclinical abuse studies for this compound are not publicly available, this guide synthesizes current knowledge to provide a robust evaluation for research and development purposes.
Executive Summary
This compound, a partial positive allosteric modulator of the GABA-A receptor, demonstrates a promisingly low abuse potential compared to full agonists like benzodiazepines (e.g., Diazepam) and Z-drugs (e.g., Zolpidem).[1][2] Clinical trial data for this compound consistently indicate a favorable safety profile, with a notable absence of tolerance, withdrawal symptoms, or abuse potential reported in a significant Phase III study.[1] This reduced liability is theoretically grounded in its mechanism of action. As a partial agonist, this compound produces a lower maximal response at the GABA-A receptor compared to full agonists, which is hypothesized to mitigate the reinforcing effects that contribute to abuse and dependence.[3]
Mechanism of Action and a Lower Propensity for Abuse
The abuse potential of many sedative-hypnotics is linked to their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
-
Full Agonists (Benzodiazepines, Z-drugs): These compounds bind to the GABA-A receptor and elicit a maximal response, leading to strong sedative and anxiolytic effects. This robust activation, particularly at the α1 subunit, is also associated with the reinforcing and rewarding effects that drive abuse and dependence.[4]
-
Partial Agonists (this compound): this compound also binds to the GABA-A receptor but produces a submaximal response, even at high receptor occupancy.[3] This "ceiling effect" is thought to provide therapeutic hypnotic effects while avoiding the intense reinforcing properties that characterize full agonists, thereby reducing the likelihood of abuse.[5][6] this compound shows some selectivity for the α1 subunit of the GABA-A receptor.[2]
Preclinical Assessment of Abuse Liability: Standard Methodologies
Standard preclinical models are crucial for assessing the abuse potential of new chemical entities. While specific data for this compound in these models is not publicly available, the methodologies are well-established.
Self-Administration Studies
This model assesses the reinforcing effects of a drug by determining if an animal will perform a task (e.g., lever press) to receive it. Drugs with high abuse potential are typically self-administered at high rates.
Experimental Protocol: Intravenous Self-Administration in Rodents
-
Subjects: Male rats are surgically implanted with intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and stimulus lights.
-
Training: Rats are trained to press an "active" lever to receive an infusion of the test compound. The second "inactive" lever serves as a control for general activity.
-
Testing: Once trained, rats are given access to the levers for daily sessions. The number of active versus inactive lever presses is recorded. A significantly higher rate of pressing the active lever indicates that the drug has reinforcing properties.
-
Dose-Response: The experiment is repeated with different doses of the drug to determine the dose-response relationship for its reinforcing effects.
Conditioned Place Preference (CPP)
The CPP paradigm evaluates the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Experimental Protocol: Conditioned Place Preference in Rodents
-
Apparatus: A chamber with two distinct compartments, differing in visual and tactile cues.
-
Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore both compartments to determine any initial preference.
-
Conditioning: Over several days, animals receive an injection of the test drug and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-Conditioning (Test): On the final day, the animals are placed back in the apparatus with free access to both compartments, and the time spent in each is recorded. A significant increase in time spent in the drug-paired compartment indicates that the drug has rewarding properties.
Comparative Data on Abuse Potential
While direct preclinical comparisons involving this compound are unavailable, the following table summarizes the expected and known abuse potential of different classes of hypnotics based on their mechanism of action and available data.
| Class of Hypnotic | Example(s) | Mechanism of Action at GABA-A Receptor | Preclinical Abuse Liability (Expected/Observed) | Clinical Abuse Potential |
| Partial Agonist | This compound | Partial Positive Allosteric Modulator | Low (Hypothesized) | Low (as per Phase III trial data)[1] |
| Benzodiazepines | Diazepam, Lorazepam | Full Agonist | High (Observed in self-administration & CPP) | High |
| Z-drugs | Zolpidem, Zaleplon | Full Agonist (α1-selective) | High (Observed in self-administration & CPP) | Moderate to High |
Visualizing the Pathways and Processes
Signaling Pathways at the GABA-A Receptor
The following diagram illustrates the differential effects of full and partial agonists on the GABA-A receptor.
Caption: Full vs. Partial Agonist Action at the GABA-A Receptor.
Experimental Workflow for Abuse Potential Assessment
This diagram outlines the typical workflow for the preclinical assessment of a new hypnotic's abuse liability.
Caption: Preclinical Abuse Liability Testing Workflow.
Conclusion
Based on its mechanism as a partial GABA-A receptor agonist and supported by favorable clinical trial data, this compound is positioned as a hypnotic with a significantly lower abuse potential than traditional full agonist benzodiazepines and Z-drugs.[1][3] While direct comparative preclinical studies are needed to definitively quantify this difference, the existing evidence provides a strong rationale for its continued development as a safer alternative for the treatment of insomnia. Further research employing the standardized preclinical models detailed in this guide will be instrumental in fully characterizing the abuse liability profile of this compound and other novel partial agonist hypnotics.
References
- 1. Efficacy and safety of this compound in adults with insomnia disorder: results from a multicenter, randomized, double-blind, placebo-controlled phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 study of this compound to evaluate the pharmacokinetics, food effect and safety in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abuse-related effects of subtype-selective GABAA receptor positive allosteric modulators in an assay of intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Hypnotic Effects of Dimdazenil and Other GABA-A Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypnotic effects of Dimdazenil, a novel partial positive allosteric modulator of the GABA-A receptor, with other established hypnotic agents, zolpidem and eszopiclone. The data presented is based on published findings from placebo-controlled clinical trials.
Executive Summary
This compound has demonstrated efficacy in improving sleep onset and maintenance in adults with insomnia disorder. As a partial positive allosteric modulator of the GABA-A receptor, it offers a potentially favorable safety profile compared to full agonists like traditional benzodiazepines and non-benzodiazepine "Z-drugs" (e.g., zolpidem, eszopiclone). This guide synthesizes polysomnography (PSG) data from separate clinical trials to provide an indirect comparison of these compounds against a common placebo baseline. All three compounds have shown significant improvements in key sleep parameters compared to placebo.
Mechanism of Action: GABA-A Receptor Modulation
This compound, zolpidem, and eszopiclone all exert their hypnotic effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced excitability.
-
This compound is a partial positive allosteric modulator, meaning it enhances the effect of GABA but produces a lower maximal response compared to a full agonist. It shows a higher functional affinity for the α1 subunit of the GABA-A receptor.[1]
-
Zolpidem and Eszopiclone are non-benzodiazepine hypnotics that also act as positive allosteric modulators of the GABA-A receptor, with a preference for the α1 subunit.
The downstream signaling cascade initiated by the activation of GABA-A receptors ultimately leads to a widespread reduction in neuronal activity in brain regions associated with arousal, thereby promoting sleep.
Comparative Efficacy Data
The following tables summarize the changes in key polysomnography (PSG) parameters observed in placebo-controlled clinical trials for this compound, Zolpidem, and Eszopiclone. It is important to note that these are indirect comparisons, as the data are from separate studies.
Table 1: Change from Baseline in Objective Sleep Parameters (Polysomnography)
| Parameter | This compound (2.5 mg) vs. Placebo[2] | Zolpidem (10 mg) vs. Placebo | Eszopiclone (3 mg) vs. Placebo[3] |
| Total Sleep Time (TST) | Increase of 31.68 min | Increase of 34.3 min | Increase of 34.3 min |
| Latency to Persistent Sleep (LPS) | Reduction of 6.46 min | Reduction of 14.2 min | Reduction of 15.9 min |
| Wake After Sleep Onset (WASO) | Reduction of 20.16 min | Reduction of 11.5 min | Reduction of 25.3 min |
| Sleep Efficiency (SE) | Increase of 5.55% | Increase of 9.5% | Increase of 9.5% |
Note: Data for Zolpidem and Eszopiclone are derived from representative placebo-controlled trials.[3][4] Absolute values and statistical significance varied across different studies.
Table 2: Patient-Reported (Subjective) Sleep Outcomes
| Parameter | This compound (2.5 mg) vs. Placebo[2] | Zolpidem (10 mg) vs. Placebo | Eszopiclone (3 mg) vs. Placebo[5] |
| Subjective Total Sleep Time (sTST) | Increase of 18.33 min | Significant Improvement | Significant Improvement |
| Subjective Sleep Latency (sSL) | Reduction of 4.23 min | Significant Improvement | Significant Improvement |
| Subjective Wake After Sleep Onset (sWASO) | Reduction of 14.60 min | Significant Improvement | Significant Improvement |
Experimental Protocols
The following sections detail the methodologies of the key clinical trials cited in this guide.
This compound Phase III Clinical Trial Methodology[2][6]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase III study.[2]
-
Participant Population: Adults (≥18 years) with a diagnosis of insomnia disorder according to DSM-5 criteria, a history of sleep disturbance for ≥3 months, and specific polysomnography-confirmed sleep impairments at screening.[6]
-
Intervention: Oral administration of this compound (2.5 mg) or placebo once daily for 14 days.[2]
-
Primary Efficacy Endpoint: Change from baseline in Total Sleep Time (TST) on Day 13/14, measured by polysomnography (PSG).[2]
-
Secondary Efficacy Endpoints: Changes from baseline in Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), and Sleep Efficiency (SE) measured by PSG, as well as subjective sleep parameters collected via patient diaries.[2]
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), clinical laboratory tests, vital signs, and electrocardiograms.
Representative Zolpidem Placebo-Controlled Trial Methodology[4]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group multicenter trial.
-
Participant Population: Patients with chronic insomnia.
-
Intervention: Oral administration of zolpidem (10 mg or 15 mg) or placebo nightly for 35 nights.
-
Efficacy Endpoints: Polysomnography measures including latency to persistent sleep and sleep efficiency. Subjective sleep quality was also assessed.
-
Safety Assessments: Monitoring for adverse events, tolerance, and rebound effects.
Representative Eszopiclone Placebo-Controlled Trial Methodology[3]
-
Study Design: A multicenter, randomized, crossover study.[3]
-
Participant Population: Patients aged 21-64 years meeting DSM-IV criteria for primary insomnia.[3]
-
Intervention: Two nights of treatment with placebo, eszopiclone (1 mg, 2 mg, 2.5 mg, or 3 mg), and zolpidem (10 mg) in a randomized sequence, with a 3-7 day washout period between treatments.[3]
-
Efficacy Endpoints: Objective efficacy was assessed by polysomnography (PSG), with the primary endpoint being latency to persistent sleep (LPS). Secondary endpoints included sleep efficiency (SE) and wake time after sleep onset (WASO).[3]
-
Safety Assessments: Monitoring of adverse events.
Safety and Tolerability
-
This compound: In the Phase III trial, this compound 2.5 mg was well-tolerated.[2] The majority of treatment-emergent adverse events were mild or moderate, with no clinically relevant serious adverse events reported.[2]
-
Zolpidem: Common side effects can include next-day drowsiness, dizziness, and cognitive impairment. There is also a risk of complex sleep-related behaviors.
-
Eszopiclone: The most common side effect is an unpleasant taste. Other potential side effects include headache, dry mouth, and dizziness.
Conclusion
This compound demonstrates a significant hypnotic effect in patients with insomnia, with a favorable safety profile in the conducted clinical trials. While direct comparative data with other hypnotics like zolpidem and eszopiclone is not yet available, this guide provides an indirect comparison based on placebo-controlled studies. The data suggests that this compound is effective in improving both sleep onset and maintenance. Its partial agonist activity at the GABA-A receptor may translate to a better-tolerated safety profile, a hypothesis that warrants further investigation in head-to-head comparative trials. Researchers and clinicians should consider these findings when evaluating novel therapeutic options for the treatment of insomnia.
References
- 1. Does zolpidem enhance the yield of polysomnography? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in adults with insomnia disorder: results from a multicenter, randomized, double-blind, placebo-controlled phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcsm.aasm.org [jcsm.aasm.org]
- 4. The Efficacy of Lower Dose Zolpidem for Achieving Satisfactory Sleep in Women With Disordered Sleep | Clinical Research Trial Listing [centerwatch.com]
- 5. Nightly Treatment of Primary Insomnia With Eszopiclone for Six Months: Effect on Sleep, Quality of Life, and Work Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound in adults with insomnia disorder: results from a multicenter, randomized, double-blind, placebo-controlled phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
Dimdazenil vs. Full Agonists: A Comparative Analysis of Tolerance Development
For Researchers, Scientists, and Drug Development Professionals
The development of tolerance remains a significant challenge in the long-term use of GABA-A receptor agonists for conditions such as anxiety and insomnia. This guide provides a detailed comparison of the tolerance profiles of Dimdazenil, a novel partial agonist, and traditional full agonists of the GABA-A receptor, supported by experimental data.
Introduction to GABA-A Receptor Modulation
GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. Their function is allosterically modulated by various compounds, including benzodiazepines. These modulators can be classified based on their efficacy at the receptor:
-
Full Agonists: These compounds, such as diazepam and other traditional benzodiazepines, bind to the GABA-A receptor and elicit a maximal response, leading to significant neuronal inhibition.
-
Partial Agonists: Compounds like this compound also bind to the GABA-A receptor but produce a submaximal response, resulting in a more moderate level of neuronal inhibition.
The differing efficacy profiles of these two classes of modulators are hypothesized to underlie their distinct long-term effects, particularly concerning the development of tolerance.
Comparative Analysis of Tolerance Development
Preclinical and clinical evidence strongly suggests that partial agonists of the GABA-A receptor exhibit a significantly lower propensity for tolerance development compared to full agonists.
Preclinical Evidence
Animal studies directly comparing partial and full agonists have consistently demonstrated a reduced tolerance liability with partial agonism. For instance, preclinical studies on the partial agonist imidazenil showed a lack of tolerance to its anticonvulsant effects after chronic administration, whereas the full agonist diazepam induced significant tolerance.[1] Similarly, the partial agonist bretazenil did not produce anticonvulsant tolerance in several preclinical models.[1]
Table 1: Preclinical Comparison of Anticonvulsant Tolerance
| Compound | Agonist Type | Animal Model | Dosing Regimen | Outcome on Anticonvulsant Effect | Reference |
| Diazepam | Full Agonist | Mouse | 5 mg/kg, twice daily for 6 days | Pronounced tolerance developed rapidly | [1] |
| Bretazenil | Partial Agonist | Mouse | 10 mg/kg, twice daily for 6 days | No tolerance observed | [1] |
| Imidazenil | Partial Agonist | Rat | Chronic treatment | No tolerance observed | [1] |
Clinical Evidence for this compound
Clinical trials of this compound for the treatment of insomnia have provided strong evidence for its low tolerance potential in humans. Phase II and Phase III studies have demonstrated sustained efficacy over the treatment period without the need for dose escalation.[2][3] Importantly, these trials reported an absence of withdrawal symptoms upon discontinuation of the drug, further supporting a reduced liability for physical dependence.[3]
Table 2: this compound Clinical Trial Efficacy Data (Phase III) [3]
| Outcome Measure | Change from Baseline (this compound 2.5 mg) | LSM Difference vs. Placebo (p-value) |
| Total Sleep Time (TST) by PSG | +71.09 minutes | 31.68 minutes (<0.001) |
| Latency to Persistent Sleep (LPS) by PSG | -21.65 minutes | -6.46 minutes (0.023) |
| Wake After Sleep Onset (WASO) by PSG | -49.67 minutes | -20.16 minutes (<0.001) |
| Subjective Total Sleep Time (sTST) | - | 18.33 minutes (<0.001) |
LSM: Least Squares Mean; PSG: Polysomnography
The sustained improvement in sleep parameters over the course of the trials with this compound stands in contrast to the well-documented tolerance that develops to the sedative effects of full agonist benzodiazepines.
Signaling Pathways and Mechanisms of Tolerance
The differential tolerance profiles of this compound and full agonists can be attributed to their distinct interactions with the GABA-A receptor and the subsequent downstream signaling events.
GABA-A Receptor Signaling
Caption: Signaling pathways of full vs. partial GABA-A receptor agonists.
Chronic overstimulation of GABA-A receptors by full agonists is believed to trigger compensatory mechanisms, including receptor desensitization, downregulation (a decrease in the number of receptors), and uncoupling of the agonist binding site from the chloride ion channel. These changes reduce the receptor's responsiveness to the drug, leading to tolerance. In contrast, the submaximal activation by partial agonists like this compound is thought to be insufficient to trigger these significant adaptive changes, thus preserving receptor sensitivity over time.
Experimental Protocols for Assessing Tolerance
The development of tolerance to GABA-A receptor agonists is typically investigated in preclinical models using a variety of behavioral and molecular techniques.
Preclinical Tolerance Assessment Workflow
Caption: Workflow for preclinical assessment of drug tolerance.
Key Methodologies:
-
Anticonvulsant Tolerance Models:
-
Protocol: Animals are chronically treated with a full or partial agonist. Tolerance is assessed by challenging the animals with a convulsant agent (e.g., pentylenetetrazol, bicuculline) after the chronic treatment period and measuring the dose of the agonist required to prevent seizures. A rightward shift in the dose-response curve indicates tolerance.
-
Example: In a study comparing diazepam and bretazenil, mice were treated twice daily for 6 days. Seizure thresholds were determined using intravenous infusion of pentylenetetrazol or electroshock at the beginning and end of the treatment period.[1]
-
-
Receptor Binding and Expression Studies:
-
Protocol: Following chronic treatment, brain tissue is collected to quantify changes in GABA-A receptor density and subunit expression. Radioligand binding assays (e.g., using [3H]flumazenil) are used to measure the number of benzodiazepine binding sites. Techniques like quantitative PCR (qPCR) and Western blotting are used to measure the mRNA and protein levels of different GABA-A receptor subunits.
-
Example: Chronic treatment with diazepam has been shown to decrease the number of benzodiazepine binding sites in the brain, indicative of receptor downregulation. In contrast, chronic treatment with the partial agonist imidazenil did not alter receptor density.
-
Conclusion
References
- 1. Anticonvulsant tolerance and withdrawal characteristics of benzodiazepine receptor ligands in different seizure models in mice. Comparison of diazepam, bretazenil and abecarnil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound in adults with insomnia disorder: results from a multicenter, randomized, double-blind, placebo-controlled phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
Dimdazenil for Insomnia: A Statistical Comparison with Standard-of-Care Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dimdazenil, a novel partial positive allosteric modulator of the GABA-A receptor, against current standard-of-care treatments for insomnia. The information is compiled from published clinical trial data and systematic reviews to offer an objective assessment for research and development professionals.
This compound, a benzodiazepine derivative, has been approved for the short-term treatment of insomnia in China.[1] It functions by enhancing the effects of the inhibitory neurotransmitter GABA, similar to other benzodiazepines and Z-drugs.[2][3] However, it is characterized as a partial agonist, which may contribute to a different side-effect profile compared to full agonists.[4][5]
Comparative Efficacy Data
The following tables summarize the efficacy of this compound in placebo-controlled Phase II and Phase III clinical trials. Due to the absence of direct head-to-head trials, data for standard-of-care treatments are presented from separate placebo-controlled trials and meta-analyses to allow for indirect comparison.
Table 1: Polysomnography (PSG) Measured Efficacy Outcomes
| Treatment (Dosage) | Trial Phase | Change from Baseline in Total Sleep Time (TST) vs. Placebo (minutes) | Change from Baseline in Latency to Persistent Sleep (LPS) vs. Placebo (minutes) | Change from Baseline in Wake After Sleep Onset (WASO) vs. Placebo (minutes) |
| This compound (2.5 mg) | Phase III | +31.68[4][6][7][8][9][10] | -6.46[4][6][7][8][9][10] | -20.16[4][6][7][8][9][10] |
| This compound (1.5 mg) | Phase II (Day 1/2) | +25.5[11][12][13][14][15] | - | - |
| This compound (2.5 mg) | Phase II (Day 1/2) | +17.4[11][12][13][14][15] | - | - |
| This compound (5 mg) | Phase II (Day 1/2) | +22.8[11][12][13][14][15] | Significant reduction (value not specified)[11][12][13][14][15] | - |
| Zolpidem (10 mg) | Phase III (35 nights) | Maintained efficacy in TST (specific value vs placebo not provided)[16] | Significant effect (value not specified)[16] | - |
| Eszopiclone (3 mg) | Phase III (6 months) | - | Statistically significant improvement (value not provided) | Statistically significant improvement (value not provided) |
| Suvorexant (20/15 mg) | Phase III (Pooled) | Statistically significant improvement (value not provided)[3][17] | Statistically significant improvement (except at Month 3)[3][17] | Statistically significant improvement (value not provided)[3][17] |
| Lemborexant (5 mg & 10 mg) | Phase III (1 month) | Statistically significant improvement (value not provided)[18] | Statistically significant improvement (value not provided)[18] | Statistically significant improvement (value not provided)[18] |
Table 2: Subjective (Patient-Reported) Efficacy Outcomes
| Treatment (Dosage) | Trial Phase | Change from Baseline in Subjective Total Sleep Time (sTST) vs. Placebo (minutes) | Change from Baseline in Subjective Sleep Onset Latency (sSOL) vs. Placebo (minutes) | Change from Baseline in Subjective Wake After Sleep Onset (sWASO) vs. Placebo (minutes) |
| This compound (2.5 mg) | Phase III | +18.33[4][6][7][8][9][10] | -4.23[4][6][7][8][9][10] | -14.60[4][6][7][8][9][10] |
| Benzodiazepines (meta-analysis) | - | +61.8[19][20] | -14.3[19][20] | - |
| Suvorexant (40/30 mg) | Phase III (Trial 1) | +19.7 (change from baseline)[7] | -8.4 (change from baseline)[7] | - |
| Suvorexant (40/30 mg) | Phase III (Trial 2) | +25.1 (change from baseline)[7] | -13.2 (change from baseline)[7] | - |
| Lemborexant (5 mg & 10 mg) | Phase III (6 months) | Statistically significant improvement (value not provided)[19][21][22] | Statistically significant improvement (value not provided)[19][21][22] | Statistically significant improvement (value not provided)[19][21][22] |
| Cognitive Behavioral Therapy for Insomnia (CBT-I) (meta-analysis) | - | +8[4] | -19[4] | -26[4] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound is a partial positive allosteric modulator of the GABA-A receptor, with a higher functional affinity for the α1 subunit.[1] This mechanism is central to its hypnotic effects.
Standard of Care: Dual Orexin Receptor Antagonists (DORAs)
DORAs like suvorexant and lemborexant represent a different therapeutic approach, targeting the orexin system to promote sleep.
Experimental Protocols
This compound Phase III Clinical Trial Methodology
The pivotal Phase III trial for this compound was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6][7][8][9][10]
-
Participants : Adults (≥18 years) with a diagnosis of insomnia disorder.[6][7][10]
-
Intervention : Oral this compound (2.5 mg) or placebo administered nightly for 2 weeks.[6][7][10]
-
Primary Efficacy Outcome : Change from baseline in Total Sleep Time (TST) measured by polysomnography (PSG) on Day 13/14.[6][7][9]
-
Secondary Efficacy Outcomes : Included Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), and Sleep Efficiency (SE) measured by PSG, as well as subjective measures from sleep diaries.[6][7][9]
Standard of Care: Suvorexant Phase III Clinical Trial Methodology
The Phase III program for suvorexant included two 3-month, randomized, double-blind, placebo-controlled, parallel-group trials.[1][17][23]
-
Participants : Non-elderly (18-64 years) and elderly (≥65 years) patients with insomnia.[17][23]
-
Intervention : Age-adjusted doses of suvorexant (40/30 mg and 20/15 mg) or placebo nightly for 3 months.[17][23]
-
Efficacy Assessment : Subjective endpoints (sTST, sTSO, sWASO) were assessed at Week 1, Month 1, and Month 3. Polysomnographic endpoints (LPS and WASO) were assessed at Night 1, Month 1, and Month 3 in a subset of patients.[23]
Summary and Conclusion
This compound has demonstrated statistically significant improvements in both objective and subjective measures of sleep onset and maintenance compared to placebo in clinical trials.[19][23] Its efficacy profile, particularly at the 2.5 mg dose, shows a notable increase in total sleep time and reductions in sleep latency and wakefulness after sleep onset.
When indirectly compared to standard-of-care pharmacological treatments, the magnitude of this compound's effect on sleep parameters appears to be in a similar range to that of Z-drugs and DORAs in their respective placebo-controlled trials. However, it is crucial to note that such indirect comparisons are inherently limited by potential differences in study populations, methodologies, and placebo response rates.
Cognitive Behavioral Therapy for Insomnia (CBT-I) remains the first-line recommended treatment for chronic insomnia and shows comparable or superior long-term efficacy to pharmacological interventions, with a more favorable safety profile.
For drug development professionals, this compound presents a potentially valuable addition to the therapeutic landscape for insomnia. Its partial agonism at the GABA-A receptor may offer a differentiated safety and tolerability profile. Future head-to-head comparative trials are warranted to definitively establish its relative efficacy and safety against current standard-of-care medications.
References
- 1. Suvorexant in Patients With Insomnia: Results From Two 3-Month Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of meta-analytic results of indirect, direct, and combined comparisons of drugs for chronic insomnia in adults: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. effectivehealthcare.ahrq.gov [effectivehealthcare.ahrq.gov]
- 4. Treating Acute Insomnia: A Randomized Controlled Trial of a "Single-Shot" of Cognitive Behavioral Therapy for Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Suvorexant for Insomnia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. 0371 Lemborexant Treatment for Insomnia in Phase 3: Impact on Disease Severity - ProQuest [proquest.com]
- 8. Efficacy and safety of this compound in adults with insomnia disorder: results from a multicenter, randomized, double-blind, placebo-controlled phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound in adults with insomnia disorder: results from a multicenter, randomized, double-blind, placebo-controlled phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of this compound in the adult insomnia patients: a phase II randomized, multicenter, double-blind, placebo-controlled, and parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A multicenter, placebo-controlled study evaluating zolpidem in the treatment of chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jcsm.aasm.org [jcsm.aasm.org]
- 18. merck.com [merck.com]
- 19. academic.oup.com [academic.oup.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Long-term efficacy and tolerability of lemborexant compared with placebo in adults with insomnia disorder: results from the phase 3 randomized clinical trial SUNRISE 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. neurology.org [neurology.org]
Safety Operating Guide
Navigating the Disposal of Dimdazenil: A Guide for Laboratory Professionals
For immediate guidance, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) provided by the manufacturer of Dimdazenil. This document will contain detailed instructions tailored to the compound's specific properties and the regulatory requirements of your region. In the absence of an immediately available SDS, the following information provides a general framework for the safe handling and disposal of pharmaceutical waste like this compound, a benzodiazepine derivative.
The disposal of pharmaceutical waste is a complex process governed by stringent regulations to protect public health and the environment.[1][2] Improper disposal can lead to the contamination of water and soil, posing risks to wildlife and potentially impacting human health.[1] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating this process.[2]
General Principles for Pharmaceutical Waste Disposal
When handling a compound such as this compound, which is a benzodiazepine derivative, it is crucial to determine if it is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] This classification will dictate the required disposal pathway. Many states have their own regulations that may be more stringent than federal laws.[1]
Most pharmaceutical waste, particularly hazardous waste, is required to be treated at a permitted facility before disposal, with incineration being a common method.[2] A significant recent development is the EPA's Subpart P rule, which prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down drains.[2]
For unused or expired medications in a laboratory setting, the following steps, in order of preference, should be considered:
-
Consult your institution's EHS department: This is the most critical step. They will have established protocols and partnerships with certified waste management vendors.
-
Refer to the manufacturer's Safety Data Sheet (SDS): The SDS for this compound is the authoritative source for disposal information.
-
Utilize a licensed pharmaceutical waste contractor: These contractors are equipped to handle and dispose of chemical waste in compliance with all federal and state regulations.
Disposal Decision Workflow
The following diagram illustrates a general decision-making workflow for the disposal of pharmaceutical compounds in a research setting.
Key Regulatory Considerations
The following table summarizes the primary regulatory bodies and their roles in governing pharmaceutical waste disposal in the United States.
| Regulatory Body | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Governs the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA) .[1][2] The Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities, notably banning the sewering of such waste.[2] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion. While this compound's status as a controlled substance in the US requires confirmation, benzodiazepines as a class are typically scheduled. The DEA provides specific guidelines for the destruction of controlled substances to render them "non-retrievable". |
| State Environmental and Health Agencies | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1] It is crucial to be aware of and comply with local and state-level requirements. |
| Occupational Safety and Health Administration (OSHA) | While not directly regulating environmental disposal, OSHA's standards for workplace safety, including the handling of hazardous chemicals, are relevant to the entire lifecycle of a laboratory chemical, including its disposal. |
Household Disposal of Medications (For Informational Purposes)
While not directly applicable to a laboratory setting, it is useful to be aware of the guidelines for household medication disposal, as they underscore the importance of preventing environmental contamination. The FDA and DEA recommend the following for household drug disposal:
-
Drug take-back programs: This is the preferred method for the public to dispose of unused medications.[1][4]
-
Disposal in household trash (if no take-back program is available): The medication should be removed from its original container, mixed with an undesirable substance like coffee grounds or cat litter, and placed in a sealed bag before being thrown in the trash.[5][6]
By adhering to these principles and, most importantly, following the specific guidance from your institution's EHS department and the manufacturer's SDS, you can ensure the safe and compliant disposal of this compound and other pharmaceutical waste.
References
Essential Safety and Logistical Information for Handling Dimdazenil
Disclaimer: This document provides guidance on personal protective equipment (PPE) and safe handling procedures for Dimdazenil in a laboratory setting. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on the general safety profiles of potent pharmaceutical compounds and benzodiazepine derivatives. All laboratory activities should be preceded by a thorough risk assessment specific to the planned procedures.
Personal Protective Equipment (PPE)
Given that this compound is an active pharmaceutical ingredient (API) and a benzodiazepine derivative, it should be handled as a potent compound. The level of PPE should be determined by a risk assessment based on the quantity of substance being handled, the potential for aerosolization, and the specific laboratory operations.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions or airborne particles of the compound. A face shield offers broader protection for the face.[1] |
| Lab Coat | Disposable, long-sleeved, back-closing gown.[2] | Protects skin and personal clothing from contamination. A back-closing gown offers better protection than a front-closing lab coat. |
| Respiratory Protection | An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary.[2][3] | Required when handling powders outside of a containment system to prevent inhalation of airborne particles. The selection of a respirator should be based on a thorough risk assessment.[3] |
| Additional Protection | Disposable shoe covers and hair covers.[2] | Minimizes the risk of spreading contamination outside of the laboratory. |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and puncture-resistant container. Dispose of as hazardous chemical waste through a licensed environmental waste management company.[4][5] |
| Solutions Containing this compound | Collect in a compatible, sealed, and labeled waste container. Do not dispose of down the drain.[4][5] Dispose of as hazardous chemical waste. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, labeled hazardous waste container for incineration.[5] |
| Contaminated PPE | Bag all used PPE in a labeled hazardous waste bag for incineration.[5] |
General Disposal Principles:
-
Do Not Flush: Never dispose of this compound or other pharmaceutical waste down the drain or in the regular trash.[4]
-
Segregation: Keep this compound waste separate from other waste streams.[6][7]
-
Labeling: All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and the name "this compound."
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous and pharmaceutical waste disposal.[7]
Emergency Procedures
Immediate and appropriate action is essential in the event of an emergency involving this compound.
Table 3: Emergency Response Plan for this compound Exposure
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[8] Wash the affected area with soap and water for at least 15 minutes.[9][10] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area.[9][11] If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact the institutional safety office. For small spills, trained personnel wearing appropriate PPE should contain the spill with an absorbent material, clean the area, and dispose of the waste as hazardous.[9] |
Logical Relationship for Emergency Response
Caption: Decision-making process for an emergency involving this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. aiha.org [aiha.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]
- 9. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 10. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 11. cmu.edu [cmu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
